LTV-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[(E)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5S/c1-16-5-2-3-8-22(16)28-24(30)21(23(29)27-26(28)34)14-17-9-11-20(12-10-17)33-15-18-6-4-7-19(13-18)25(31)32/h2-14H,15H2,1H3,(H,31,32)(H,27,29,34)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYDHTCEVHUCPE-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347379-29-7 | |
| Record name | 347379-29-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
LTV-1: A Deep Dive into the Inhibition of Lymphoid Tyrosine Phosphatase (LYP/PTPN22)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lymphoid tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation and a key genetic risk factor for a multitude of autoimmune diseases. Its central role in immune signaling has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of LTV-1, a potent and selective small-molecule inhibitor of LYP. We will delve into its mechanism of action, quantitative inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in immunology, autoimmune diseases, and phosphatase inhibitor discovery.
Introduction to this compound and its Target: LYP
This compound is a cell-permeable, reversible inhibitor of Lymphoid Tyrosine Phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). LYP is predominantly expressed in hematopoietic cells and plays a crucial role in setting the threshold for T-cell receptor (TCR) signaling. By dephosphorylating key signaling molecules, LYP dampens the T-cell response to antigen presentation. A gain-of-function polymorphism in the PTPN22 gene is strongly associated with an increased risk for several autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This has spurred the development of LYP inhibitors as a potential therapeutic strategy to restore normal immune homeostasis. This compound has emerged as a valuable tool compound for studying the function of LYP and as a lead scaffold for the development of novel therapeutics.
Quantitative Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (LYP) | 508 nM | In T-cells | [1][2][3] |
| Ki (LYP) | 384 nM | Competitive to mixed-mode inhibition | [4][5] |
Table 1: Potency of this compound against LYP
| Phosphatase | IC50 (µM) | Fold Selectivity vs. LYP |
| LYP | 0.508 | - |
| TCPTP | 1.52 | ~3 |
| PTP1B | 1.59 | ~3.1 |
| PEP (mouse LYP) | 7.56 | ~14.9 |
| SHP1 | 23.2 | ~45.7 |
| CD45 | 30.1 | ~59.3 |
| PTP-PEST | > 100 | > 197 |
Table 2: Selectivity Profile of this compound against other Protein Tyrosine Phosphatases [4][5][6]
Mechanism of Action and Signaling Pathways
This compound functions as a competitive to mixed-mode inhibitor of LYP.[4][5] It is believed to bind to the phosphate-binding loop of the LYP active site, mimicking the phosphotyrosine substrate. By occupying the active site, this compound prevents LYP from dephosphorylating its downstream targets.
The primary signaling pathway modulated by this compound is the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a series of phosphorylation events are initiated, leading to T-cell activation, proliferation, and cytokine production. LYP acts as a brake on this pathway by dephosphorylating key upstream signaling molecules, including the Src family kinase Lck and the ZAP-70 kinase. By inhibiting LYP, this compound effectively "releases the brakes" on TCR signaling, leading to enhanced T-cell activation.
Caption: this compound inhibits LYP, enhancing TCR signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro LYP Phosphatase Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant LYP using a fluorogenic substrate.
Caption: Workflow for in vitro LYP phosphatase assay.
Methodology:
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Bis-Tris (pH 6.0), 150 mM NaCl, and 1 mM DTT.
-
Enzyme Preparation: Dilute recombinant human LYP catalytic domain to the desired final concentration (e.g., 0.5 nM) in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Substrate Preparation: Prepare a stock solution of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in DMSO and dilute to the final working concentration (e.g., 100 µM) in the assay buffer.
-
Assay Procedure:
-
Add 20 µL of the LYP enzyme solution to the wells of a black 384-well microplate.
-
Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the DiFMUP substrate solution to each well.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular T-Cell Activation Assay (NFAT-Luciferase Reporter Assay)
This assay assesses the ability of this compound to enhance T-cell activation in a cellular context by measuring the activity of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in the TCR signaling pathway.
Caption: Workflow for NFAT-luciferase reporter assay.
Methodology:
-
Cell Culture: Culture Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell Plating: Seed the Jurkat cells into a 96-well white, clear-bottom plate at a density of 1 x 105 cells per well.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
T-Cell Stimulation: Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to each well.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) if applicable. Plot the fold-increase in luciferase activity against the this compound concentration to determine the EC50 for T-cell activation enhancement.
Immunoblotting for Phosphorylation of Lck and ZAP-70
This protocol details the detection of changes in the phosphorylation status of key TCR signaling proteins, Lck and ZAP-70, in response to this compound treatment and T-cell stimulation.
Methodology:
-
Cell Treatment and Stimulation:
-
Culture primary human T-cells or Jurkat T-cells.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).
-
-
Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with primary antibodies specific for phospho-Lck (e.g., Tyr394) and phospho-ZAP-70 (e.g., Tyr319).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Lck and total ZAP-70.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of LYP that serves as an invaluable tool for dissecting the role of this critical phosphatase in immune regulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in targeting LYP for the treatment of autoimmune diseases. Future efforts in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-like compounds to translate the promising preclinical findings into clinically effective therapies. Further investigation into the allosteric inhibition of LYP may also open new avenues for developing highly selective and potent therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 4. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PTPN22 (LYP) in Regulating T Cell Activation: A Technical Guide
An Initial Note on LTV-1: Initial database searches for "this compound" in the context of T cell activation yielded ambiguous results, with the term not corresponding to a standardized, well-characterized molecule in this pathway. The most relevant, albeit isolated, reference pointed towards a potential inhibitor of the protein tyrosine phosphatase PTPN22, also known as Lymphoid Tyrosine Phosphatase (LYP). Given the critical and extensively documented role of PTPN22 as a central negative regulator of T cell activation, this guide will focus on the function of PTPN22 (LYP), providing an in-depth resource for researchers, scientists, and drug development professionals.
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), or Lymphoid Tyrosine Phosphatase (LYP), is a powerful inhibitor of T cell activation. It plays a crucial role in establishing the signaling threshold for T cell receptor (TCR) engagement, thereby preventing inappropriate activation in response to self-antigens and maintaining immune homeostasis. PTPN22 exerts its function primarily by dephosphorylating key activating tyrosine residues on proteins central to the proximal TCR signaling cascade. A single nucleotide polymorphism (SNP) in the PTPN22 gene, resulting in an R620W amino acid substitution, is one of the strongest genetic risk factors for a multitude of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This variant alters PTPN22's protein interactions and function, leading to a lowered threshold for T cell activation and a breakdown of self-tolerance. Understanding the intricate mechanisms of PTPN22 regulation and function is therefore paramount for the development of novel therapeutics for autoimmunity and for modulating T cell responses in immunotherapy.
The PTPN22 Signaling Pathway in T Cell Activation
PTPN22 is a cytoplasmic phosphatase that is recruited to the vicinity of the TCR complex upon T cell activation. Its primary function is to act as a brake on the signaling cascade initiated by antigen recognition.
Core Mechanism:
Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated, marked by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the Src family kinase, Lck. This leads to the recruitment and activation of ZAP-70, another tyrosine kinase, which in turn phosphorylates downstream adaptors like LAT and SLP-76, ultimately leading to T cell activation, proliferation, and effector function.
PTPN22 negatively regulates this process by dephosphorylating key activating tyrosines on several of these signaling molecules[1][2]. Its substrates include:
-
Src Family Kinases (e.g., Lck): PTPN22 can dephosphorylate the activating tyrosine residue (Y394 in Lck), thus dampening the initial spark of the TCR signal[2].
-
Zeta-chain-associated protein kinase 70 (ZAP-70): PTPN22 targets ZAP-70 for dephosphorylation, inhibiting its kinase activity and downstream signaling[2].
-
TCR ζ-chain (CD247): Substrate-trapping experiments have suggested that tyrosine residues in the TCR zeta chain are direct targets of PTPN22[3].
Interaction with Csk:
A critical aspect of PTPN22 function is its interaction with the C-terminal Src kinase (Csk), another potent negative regulator of Src family kinases. PTPN22, through its C-terminal proline-rich P1 motif, binds to the SH3 domain of Csk[4]. This interaction is thought to be crucial for localizing PTPN22 and Csk to the plasma membrane and the immunological synapse, where they can efficiently access and inactivate their targets[3][4]. The association between PTPN22 and Csk is enhanced following TCR stimulation, suggesting a dynamic regulatory loop[5].
The R620W Autoimmune-Associated Variant:
The C1858T SNP in the PTPN22 gene leads to an arginine (R) to tryptophan (W) substitution at position 620, located within the Csk-binding P1 motif. This R620W variant significantly reduces the interaction between PTPN22 and Csk[6]. The functional consequence of this disrupted interaction has been a subject of intense research, with evidence suggesting it leads to a loss-of-function for PTPN22's negative regulatory role. This results in enhanced TCR signaling, particularly in response to weak or low-avidity antigens, which is believed to contribute to the activation of self-reactive T cells[6][7].
Regulation of LFA-1 Signaling:
Beyond the TCR complex, PTPN22 also regulates "inside-out" signaling to the integrin LFA-1 (Leukocyte Function-associated Antigen-1)[3]. LFA-1 is crucial for T cell adhesion to APCs and for the formation of a stable immunological synapse. PTPN22 negatively regulates LFA-1-dependent adhesion and signaling. Consequently, T cells lacking functional PTPN22 or expressing the R620W variant exhibit enhanced adhesion and LFA-1-mediated signaling[3][8].
Signaling Pathway Diagram:
Caption: PTPN22 (LYP) signaling pathway in T cell activation.
Quantitative Data on PTPN22 Function
The functional consequences of PTPN22 expression and its variants have been quantified in numerous studies. The following tables summarize key findings.
| T Cell Subset | Relative PTPN22 Transcript Level (Normalized to Naive CD4+ T cells) | Reference |
| Naive CD4+ T cells | 1.0 | [9] |
| Memory CD4+ T cells | 2.1 | [9] |
| Regulatory T cells (Tregs) | 3.6 | [9] |
| Table 1: Differential Expression of PTPN22 in Human CD4+ T Cell Subsets. Data show that PTPN22 is more highly expressed in memory and regulatory T cells compared to naive T cells, suggesting a role in regulating activated and suppressive T cell populations.[9] |
| Parameter | PTPN22 Genotype | Fold Change in pERK1/2 over Unstimulated | Reference |
| LFA-1 Induced Signaling | PTPN22 R/R (Wild-type) | ~20 | [8] |
| PTPN22 R/W (Heterozygous) | ~25 | [8] | |
| PTPN22 W/W (Homozygous Risk) | ~35 | [8] | |
| Table 2: Effect of PTPN22 R620W Variant on LFA-1-Induced Signaling. T cells from individuals carrying the R620W risk variant show a gene-dose-dependent increase in ERK1/2 phosphorylation following LFA-1 engagement, indicating enhanced signaling.[8] |
| Stimulation Condition | Cell Type | Outcome Measure | Observation | Reference |
| Cognate Antigen | PTPN22 KO Jurkat T cells | IL-2 and CD69 Expression | Enhanced expression compared to WT | [4][10] |
| Weak Antigen | PTPN22 KO Jurkat T cells | Erk Phosphorylation | Increased phosphorylation compared to WT | [4][10] |
| Strong Antigen | PTPN22 KO Jurkat T cells | Erk Phosphorylation | Diminished difference compared to WT | [4][10] |
| Table 3: Functional Consequences of PTPN22 Knockout in Human T Cells. The absence of PTPN22 leads to hyper-responsiveness, particularly to weak stimuli, supporting its role as a critical threshold-setting molecule in T cell activation.[4][10] |
Key Experimental Protocols
The study of PTPN22 in T cell activation relies on a variety of advanced molecular and cellular immunology techniques. Detailed methodologies for key experiments are outlined below.
CRISPR/Cas9-Mediated Gene Disruption of PTPN22 in Primary Human T Cells
This protocol allows for the specific knockout of the PTPN22 gene to study the functional consequences of its absence.
Methodology:
-
T Cell Isolation and Activation:
-
Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Activate isolated T cells for 2 days using anti-CD3/CD28 activator beads (e.g., Dynabeads™) at a 1:1 bead-to-cell ratio.
-
-
Ribonucleoprotein (RNP) Complex Preparation:
-
Synthesize or purchase a chemically modified single guide RNA (sgRNA) targeting an early exon of the PTPN22 gene.
-
Incubate the sgRNA with recombinant Cas9 nuclease (e.g., at a 1:1 molar ratio) at room temperature for 15-20 minutes to form RNP complexes.
-
-
Electroporation:
-
Remove activation beads from the T cell culture. After another 24 hours, harvest the activated T cells.
-
Wash cells with PBS and resuspend in a specialized electroporation buffer (e.g., Neon™ Buffer T) at a high density (e.g., 3 x 10^7 cells/mL).
-
Add the pre-formed RNP complexes (e.g., 2.5µg per 3x10^5 cells) to the cell suspension.
-
Electroporate the cells using a system like the Neon™ Transfection System with optimized parameters for primary T cells (e.g., 1600 V, 10 ms, 3 pulses).
-
-
Post-Electroporation Culture and Analysis:
-
Immediately transfer electroporated cells into pre-warmed culture medium without antibiotics.
-
Culture cells for 3-5 days to allow for gene editing and protein turnover.
-
Assess knockout efficiency by sequencing the target locus (e.g., via Sanger sequencing and TIDE analysis) or by Western blot for PTPN22 protein.
-
Functionally analyze the PTPN22-deficient T cells for changes in activation marker expression, cytokine production, or proliferation in response to TCR stimulation.[1]
-
Experimental Workflow Diagram:
Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of PTPN22.
Co-Immunoprecipitation (Co-IP) of PTPN22 and Csk
This protocol is used to verify the physical interaction between PTPN22 and Csk in T cells.
Methodology:
-
Cell Stimulation and Lysis:
-
Culture human T cells (e.g., Jurkat cell line or primary T cells) and stimulate with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for various time points (e.g., 0, 5, 15 minutes).
-
Lyse the cells on ice in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, 50 mM Tris-HCl, 150 mM NaCl, protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody against PTPN22 or Csk overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed with an isotype-matched control IgG.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the protein that was not used for immunoprecipitation (e.g., if PTPN22 was immunoprecipitated, probe with an anti-Csk antibody).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. The presence of a band for the co-immunoprecipitated protein indicates an interaction.
-
Flow Cytometry Analysis of T Cell Activation Markers
This protocol is used to quantify the expression of surface markers, such as CD25 and CD69, which are upregulated upon T cell activation.
Methodology:
-
T Cell Stimulation:
-
Culture T cells (e.g., wild-type vs. PTPN22-deficient) in a 96-well plate.
-
Stimulate the cells with varying concentrations of anti-CD3/CD28 antibodies or with antigen-pulsed APCs for a set period (e.g., 6-24 hours). Include an unstimulated control.
-
-
Cell Staining:
-
Harvest the cells and wash with a staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorochrome-conjugated monoclonal antibodies against surface markers of interest (e.g., anti-CD3, anti-CD4, anti-CD69, anti-CD25) for 20-30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibodies and resuspend in staining buffer.
-
Acquire data on a multi-color flow cytometer. Gate on the lymphocyte population based on forward and side scatter, and then on the specific T cell subset of interest (e.g., CD4+ T cells).
-
-
Data Analysis:
Logical Relationships and Conclusion
The evidence overwhelmingly supports a model where PTPN22 is a critical checkpoint in T cell activation. Its function is to raise the signaling threshold required to mount a full T cell response. This mechanism is essential for preventing the activation of T cells by low-affinity self-antigens, thus maintaining peripheral tolerance.
Logical Relationship Diagram:
Caption: Logical relationship between PTPN22 activity and T cell response.
The R620W variant, by impairing PTPN22's inhibitory function, effectively lowers this activation threshold. This allows T cells, including those with low avidity for self-antigens, to become activated, proliferate, and contribute to the inflammatory processes that characterize autoimmune diseases[6][7]. Therefore, PTPN22 represents a key therapeutic target. Strategies aimed at enhancing PTPN22 activity could be beneficial in treating autoimmunity, while inhibitors of PTPN22 could potentially be used to lower the activation threshold and boost T cell responses in the context of cancer immunotherapy. Further research into the allosteric regulation of PTPN22 and its diverse protein-protein interactions will undoubtedly open new avenues for the precise modulation of T cell-mediated immunity.
References
- 1. Efficient CRISPR/Cas9 disruption of autoimmune-associated genes reveals key signaling programs in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 11. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
LTV-1 and its Effect on Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LTV-1 is a selective small molecule inhibitor of Lymphoid Tyrosine Phosphatase (LYP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). PTPN22 is a critical negative regulator of signaling pathways in multiple immune cells, including T cells and B cells. Genetic variants of PTPN22 are strongly associated with an increased risk for a wide range of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and type 1 diabetes. By inhibiting the enzymatic activity of PTPN22, this compound has the potential to modulate immune responses and restore immune homeostasis, making it a promising therapeutic candidate for autoimmune disorders. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action and its potential effects on preclinical models of autoimmune diseases. While specific quantitative data for this compound in autoimmune models are not yet publicly available, this document outlines the established role of PTPN22 in autoimmunity and provides detailed experimental protocols for evaluating PTPN22 inhibitors in relevant disease models.
The Role of PTPN22 in Autoimmunity
PTPN22 is a key gatekeeper of immune activation. It functions to dephosphorylate and inactivate key signaling molecules downstream of the T cell receptor (TCR) and B cell receptor (BCR), thereby setting a higher threshold for lymphocyte activation. This function is crucial for preventing the activation of self-reactive lymphocytes and maintaining immune tolerance.
A common single nucleotide polymorphism (SNP) in the PTPN22 gene (C1858T, rs2476601) results in an arginine to tryptophan substitution at position 620 (R620W) of the LYP protein. This variant is a significant genetic risk factor for numerous autoimmune diseases.[1] The R620W variant is thought to be a gain-of-function mutation that leads to more efficient inhibition of TCR signaling, which paradoxically impairs the deletion of self-reactive T cells in the thymus and promotes the development of autoimmunity.
This compound: A Selective PTPN22 Inhibitor
This compound is a potent and selective inhibitor of PTPN22. While extensive preclinical data on this compound in autoimmune models is not yet in the public domain, a similar selective PTPN22 inhibitor, referred to as L-1, has been characterized. L-1 demonstrates significant anti-tumor efficacy in preclinical cancer models by enhancing T cell activation.[2][3] The mechanism of action of this compound is expected to be analogous, with the potential for therapeutic benefit in autoimmune diseases through the targeted modulation of lymphocyte signaling.
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting the phosphatase activity of PTPN22, thereby preventing the dephosphorylation of key signaling proteins in T and B cells.
T Cell Receptor (TCR) Signaling
In T cells, PTPN22 negatively regulates TCR signaling by dephosphorylating several critical kinases and adaptor proteins. This compound, by inhibiting PTPN22, is expected to enhance TCR-mediated signaling, leading to a lower threshold for T cell activation.
B Cell Receptor (BCR) Signaling
Similar to its role in T cells, PTPN22 also acts as a negative regulator of BCR signaling. Inhibition of PTPN22 by this compound is anticipated to enhance B cell activation and antibody production. This could have complex implications in autoimmunity, where autoantibody production is a key pathological feature. Further studies are required to fully elucidate the net effect of PTPN22 inhibition on B cell function in the context of different autoimmune diseases.
Preclinical Evaluation of this compound in Autoimmune Disease Models
While specific data for this compound is pending, the following sections outline the standard preclinical models and experimental protocols that would be employed to evaluate its efficacy in key autoimmune diseases.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model in DBA/1 mice is the most widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.
Table 1: Expected Quantitative Outcomes of this compound Treatment in a CIA Mouse Model
| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |
| Arthritis Score (mean ± SEM) | High | Low | Reduction in clinical signs of arthritis |
| Paw Swelling (mm, mean ± SEM) | High | Low | Decreased paw inflammation |
| Histological Score (inflammation, pannus, erosion) | High | Low | Amelioration of joint damage |
| Anti-Collagen Type II IgG Levels (µg/mL) | High | Modulated | Potential modulation of autoantibody levels |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) in Joint | High | Low | Reduction in local inflammation |
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Begin treatment on day 20 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).
-
Administer the PTPN22 inhibitor (e.g., this compound) or vehicle control daily via oral gavage at a predetermined dose.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of arthritis and score each paw on a scale of 0-4.
-
Measure paw swelling using a digital caliper every 2-3 days.
-
At the end of the study (e.g., day 42), collect blood for serological analysis of anti-collagen antibodies and cytokines.
-
Harvest paws and joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Systemic Lupus Erythematosus (SLE): NZB/W F1 Mouse Model
The (New Zealand Black x New Zealand White) F1 hybrid mouse spontaneously develops a lupus-like disease characterized by autoantibody production and immune-complex mediated glomerulonephritis, closely mimicking human SLE.
Table 2: Expected Quantitative Outcomes of this compound Treatment in an NZB/W F1 Mouse Model
| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |
| Anti-dsDNA IgG Levels (U/mL) | High | Low | Reduction in key autoantibody titers |
| Proteinuria (mg/dL) | High | Low | Improved renal function |
| Glomerulonephritis Score | High | Low | Reduced kidney pathology |
| Splenomegaly (Spleen Weight/Body Weight) | High | Low | Decreased lymphoid organ enlargement |
| Survival Rate (%) | Low | High | Increased lifespan |
-
Animals: Female NZB/W F1 mice, starting at an age when autoantibodies are first detectable (e.g., 16-20 weeks).
-
Treatment Protocol:
-
Administer the PTPN22 inhibitor or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Monitor proteinuria weekly using urine test strips.
-
Collect blood periodically for measurement of serum anti-dsDNA antibodies by ELISA.
-
Monitor survival over the course of the study.
-
At the study endpoint, harvest kidneys for histological assessment of glomerulonephritis and spleens for analysis of immune cell populations by flow cytometry.
-
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system (CNS) induced by immunization with myelin-derived peptides.
Table 3: Expected Quantitative Outcomes of this compound Treatment in an EAE Mouse Model
| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |
| Clinical EAE Score (mean ± SEM) | High | Low | Amelioration of neurological symptoms |
| CNS Inflammatory Infiltrates (cells/mm²) | High | Low | Reduced infiltration of immune cells into the CNS |
| Demyelination Score | High | Low | Preservation of myelin |
| Pro-inflammatory Cytokine Levels in CNS (e.g., IFN-γ, IL-17) | High | Low | Decreased neuroinflammation |
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
Day 0: Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Treatment Protocol:
-
Begin treatment on day 7 (prophylactic) or at the onset of clinical signs (therapeutic).
-
Administer the PTPN22 inhibitor or vehicle control daily.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.
-
At the peak of disease, or at the study endpoint, harvest brains and spinal cords for histological analysis of inflammatory infiltrates and demyelination.
-
Isolate mononuclear cells from the CNS for flow cytometric analysis of T cell populations and cytokine production.
-
Conclusion and Future Directions
This compound, as a selective inhibitor of PTPN22, represents a targeted therapeutic approach for the treatment of autoimmune diseases. By modulating the signaling threshold of lymphocytes, this compound has the potential to correct the underlying immune dysregulation that drives these conditions. The preclinical models and experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's efficacy. Future studies will be critical to establish the in vivo activity of this compound in these models, to determine its pharmacokinetic and pharmacodynamic properties, and to assess its safety profile. The successful translation of PTPN22 inhibitors like this compound from preclinical models to clinical application holds the promise of a new class of disease-modifying therapies for patients suffering from a wide range of autoimmune disorders.
References
LTV-1: A Potent and Reversible Inhibitor of Lymphoid Tyrosine Phosphatase (LYP)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LTV-1 is a potent, cell-permeable, and reversible inhibitor of lymphoid tyrosine phosphatase (LYP), a critical negative regulator of T-cell activation. By targeting LYP, this compound has emerged as a valuable chemical probe for studying T-cell receptor (TCR) signaling and a potential starting point for the development of therapeutics for autoimmune diseases. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on the experimental protocols for its characterization and a visualization of its role in cellular signaling pathways.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₂₆H₂₀N₂O₅S. Its structure features a central rhodanine-like core linked to two substituted phenyl rings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 347379-29-7 | [1] |
| Molecular Formula | C₂₆H₂₀N₂O₅S | [1] |
| Molecular Weight | 472.51 g/mol | [1] |
| Canonical SMILES | O=C(O)C1=CC=CC(COC2=CC=C(/C=C(C(N3C4=CC=CC=C4C)=O)\C(NC3=S)=O)C=C2)=C1 | [1] |
| Solubility | DMSO: ≥ 83.3 mg/mL (176.29 mM) | [1] |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of lymphoid tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). LYP is a key negative regulator of T-cell activation, and its gain-of-function variants are associated with an increased risk of several autoimmune diseases.
This compound exhibits a competitive to mixed mode of inhibition with a Ki value of 384 nM and an IC₅₀ of 508 nM against LYP.[1] In T-cells, this compound has been shown to enhance T-cell receptor (TCR) signaling.[1] The mechanism of action involves the inhibition of LYP's phosphatase activity, which normally dephosphorylates key signaling molecules in the TCR pathway.
A crucial aspect of LYP regulation is its interaction with the C-terminal Src kinase (CSK). In resting T-cells, a significant portion of LYP is sequestered in a complex with CSK. Upon T-cell activation, this complex dissociates, allowing LYP to translocate to the plasma membrane and downmodulate TCR signaling. This compound's inhibitory action is particularly relevant for this dissociated, active form of LYP.
Table 2: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (LYP) | 508 nM | In vitro enzymatic assay | [1] |
| Ki | 384 nM | Competitive to mixed mode of inhibition | [1] |
| Cytotoxicity | Not cytotoxic up to 40 µM | HeLa cells, Jurkat TAg T-cells, and peripheral blood mononuclear cells (PBMCs) |
Signaling Pathway
This compound modulates the T-cell receptor (TCR) signaling pathway by inhibiting LYP. The following diagram illustrates the simplified signaling cascade upon TCR activation and the point of intervention by this compound.
Caption: this compound inhibits active LYP, preventing Lck dephosphorylation and enhancing TCR signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the foundational research.
In Vitro LYP Inhibition Assay
This protocol details the measurement of this compound's inhibitory effect on LYP enzymatic activity.
Materials:
-
Recombinant human LYP protein
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Brij-35
-
This compound stock solution in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence measurement (excitation 355 nm, emission 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of recombinant LYP protein (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration 100 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 15-20 minutes using a plate reader.
-
Calculate the reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
T-Cell Viability Assay
This protocol assesses the cytotoxicity of this compound on T-cells.
Materials:
-
Jurkat TAg T-cells (or other T-cell lines/PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well white plates
-
Luminometer
Procedure:
-
Seed Jurkat T-cells at a density of 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the this compound dilutions to the cells. Include wells with DMSO only as a vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the vehicle-treated control.
T-Cell Receptor (TCR) Signaling Assay
This protocol measures the effect of this compound on TCR-mediated signaling, often by quantifying the phosphorylation of downstream targets like ERK.
Materials:
-
Jurkat T-cells
-
Anti-CD3 antibody (e.g., OKT3)
-
This compound stock solution in DMSO
-
Serum-free RPMI-1640 medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-ERK, anti-total-ERK, and a secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Starve Jurkat T-cells in serum-free RPMI-1640 for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody (e.g., 1-2 µg/mL) for 5-10 minutes at 37°C.
-
Immediately place the cells on ice and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK and total-ERK.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total-ERK as a measure of TCR signaling.
Conclusion
This compound is a well-characterized and potent inhibitor of lymphoid tyrosine phosphatase, making it an invaluable tool for studying the intricacies of T-cell signaling. Its ability to enhance TCR signaling by relieving the negative regulation imposed by LYP highlights the therapeutic potential of targeting this phosphatase in autoimmune disorders. The detailed protocols provided herein offer a foundation for researchers to further investigate the biological effects of this compound and to explore the development of next-generation LYP inhibitors.
References
LTV-1: A Potent and Selective Inhibitor of Lymphoid Tyrosine Phosphatase (LYP) for Autoimmune Research
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Characterization of LTV-1
Executive Summary
This compound is a potent and selective small molecule inhibitor of Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22, a critical negative regulator of T-cell activation.[1][2][3] Due to its role in dampening T-cell receptor (TCR) signaling, LYP is a key therapeutic target for autoimmune diseases. This compound has emerged as a valuable chemical probe for elucidating the nuanced role of LYP in immune regulation. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery of this compound
The discovery of this compound was driven by the need for a selective chemical tool to investigate the function of LYP, particularly its role when dissociated from the C-terminal Src kinase (CSK).[1][2][3] The Vang et al. (2012) study highlighted that the dissociation of the LYP-CSK complex is a crucial step for LYP to translocate to the plasma membrane and exert its inhibitory effect on TCR signaling. This compound was identified as a potent chemical probe that could modulate LYP activity and help confirm that LYP's inhibitory function is most pronounced when it is not sequestered by CSK.[1][2]
The discovery process can be conceptualized as a multi-stage workflow, beginning with the identification of a suitable chemical scaffold and progressing through optimization to yield a potent and selective inhibitor.
Chemical Synthesis of this compound
This compound, with the chemical name 3-[[4-[[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid, is synthesized through a plausible multi-step process. The core of the synthesis involves the formation of a substituted 2-thiobarbituric acid derivative, followed by a Knoevenagel condensation with a substituted aromatic aldehyde.
The proposed synthetic pathway is outlined below. It should be noted that this represents a chemically logical route, as the specific, detailed synthesis protocol for this compound is not publicly available.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(o-tolyl)-2-thiobarbituric acid A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, 2-methylphenylthiourea and diethyl malonate are added.[4][5] The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the product, which is then filtered, washed, and dried.[6]
Step 2: Synthesis of Methyl 3-((4-formylphenoxy)methyl)benzoate 4-hydroxybenzaldehyde and methyl 3-(bromomethyl)benzoate are dissolved in a polar aprotic solvent such as acetone or DMF, with a weak base like potassium carbonate. The mixture is heated to facilitate the Williamson ether synthesis. After the reaction is complete, the solvent is removed, and the product is purified, for instance by column chromatography.
Step 3: Knoevenagel Condensation to form this compound Methyl Ester 1-(o-tolyl)-2-thiobarbituric acid and methyl 3-((4-formylphenoxy)methyl)benzoate are dissolved in ethanol. A catalytic amount of a weak base like piperidine or an acid like acetic acid is added, and the mixture is refluxed.[7][8][9] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
Step 4: Hydrolysis to this compound The this compound methyl ester is dissolved in a mixture of a solvent like THF or methanol and an aqueous solution of a strong base (e.g., NaOH or LiOH). The mixture is stirred at room temperature until the hydrolysis is complete. The solution is then acidified to precipitate the final product, this compound, which is then filtered, washed with water, and dried.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of LYP with an IC50 of 508 nM.[1] LYP functions as a negative regulator in the TCR signaling pathway by dephosphorylating key signaling molecules, such as LCK and ZAP-70, thereby attenuating T-cell activation.
Signaling Pathway
Upon engagement of the TCR with an antigen-MHC complex, a signaling cascade is initiated. The kinase LCK phosphorylates ITAMs on the CD3 complex, which then recruits ZAP-70. LCK and ZAP-70 are key upstream kinases that, when active, lead to the activation of downstream pathways, including the calcium signaling pathway, ultimately resulting in T-cell activation, proliferation, and cytokine production. LYP counteracts this process by dephosphorylating LCK at its activating tyrosine residue (Y394), thus dampening the entire downstream cascade. By inhibiting LYP, this compound enhances the phosphorylation of LCK and other downstream targets, leading to an augmented T-cell response to TCR stimulation.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LYP) | 508 nM | In vitro enzyme assay | [1] |
| Cytotoxicity | No notable effect up to 40 µM | HeLa, Jurkat TAg, PBMC | [1] |
| Molecular Formula | C26H20N2O5S | N/A | N/A |
| Molecular Weight | 472.51 g/mol | N/A | N/A |
| CAS Number | 347379-29-7 | N/A | N/A |
Key Experimental Protocols
In Vitro LYP Inhibition Assay (General Protocol)
This assay is designed to determine the concentration of this compound required to inhibit 50% of the LYP enzyme activity (IC50).
-
Reagents and Materials : Recombinant human LYP enzyme, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer, this compound compound dilutions, and a microplate reader.
-
Procedure :
-
Dilute this compound to a range of concentrations in the assay buffer.
-
In a 96-well plate, add the LYP enzyme to each well, followed by the different concentrations of this compound. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
T-Cell Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in T-cells following TCR stimulation, and how this is affected by this compound.
-
Reagents and Materials : Jurkat TAg T-cells, Fluo-4 AM calcium indicator dye, HHBS (Hanks' Balanced Salt Solution), anti-CD3 antibody for stimulation, this compound compound dilutions, and a flow cytometer or fluorescence plate reader.[10]
-
Procedure :
-
Cell Loading : Resuspend Jurkat T-cells in HHBS and add Fluo-4 AM dye. Incubate the cells for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[10]
-
Washing : Wash the cells with HHBS to remove excess dye.
-
Inhibitor Treatment : Resuspend the cells and add different concentrations of this compound. Incubate for a short period.
-
Baseline Reading : Measure the baseline fluorescence of the cells.
-
Stimulation and Measurement : Add the stimulating anti-CD3 antibody to the cells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis : Analyze the fluorescence kinetics to determine the peak calcium response. Compare the response in this compound treated cells to the DMSO control to assess the effect of LYP inhibition on calcium signaling.
-
Conclusion
This compound is a well-characterized and valuable tool for the study of autoimmune signaling pathways. Its potency and selectivity for LYP allow for precise investigation of the role of this phosphatase in T-cell activation. The synthetic route, while not explicitly published, can be reasonably inferred from established organic chemistry principles. The provided protocols offer a starting point for researchers wishing to utilize this compound in their own studies of immune regulation. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for novel therapeutic strategies for autoimmune disorders.
References
- 1. LYP inhibits T-cell activation when dissociated from CSK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LYP inhibits T cell activation when dissociated from CSK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104892528A - A preparing method of 2-thiobarbituric acid derivatives - Google Patents [patents.google.com]
- 5. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Thiobarbituric acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. rltsc.edu.in [rltsc.edu.in]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
LTV-1 Target Validation in Immunological Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (LYP), has emerged as a critical negative regulator of immune cell activation and a high-priority therapeutic target for a multitude of autoimmune and inflammatory disorders. Genetic variants of PTPN22 are strongly associated with an increased risk for conditions such as rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus. The validation of PTPN22 as a druggable target has been significantly advanced by the development of specific small molecule inhibitors. This guide provides a comprehensive overview of the target validation for PTPN22, with a focus on the utility of specific inhibitors, exemplified by compounds such as LTV-1 and L-1, in preclinical models of immunological disorders. Detailed experimental protocols and quantitative data are presented to aid researchers in the evaluation and progression of PTPN22-targeted therapeutics.
The PTPN22 Signaling Pathway in Immune Regulation
PTPN22 is predominantly expressed in hematopoietic cells and plays a pivotal role in setting the signaling threshold for T-cell and B-cell activation. It functions by dephosphorylating key signaling molecules downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby dampening the immune response.
Mechanism of Action
Upon TCR engagement with an antigen-presenting cell, a cascade of tyrosine phosphorylation events is initiated, leading to T-cell activation, proliferation, and effector function. PTPN22 acts as a crucial checkpoint in this pathway by dephosphorylating and inactivating key kinases such as Lck and ZAP70, as well as other substrates involved in TCR signaling.[1][2] By raising the threshold for T-cell activation, PTPN22 helps to maintain immune homeostasis and prevent inappropriate responses to self-antigens. A gain-of-function variant of PTPN22 (R620W) is strongly associated with multiple autoimmune diseases, suggesting that enhanced PTPN22 activity can lead to a breakdown of self-tolerance.[3][4]
Pharmacological Inhibition of PTPN22 for Target Validation
The development of potent and selective small molecule inhibitors of PTPN22 has been instrumental in validating this phosphatase as a therapeutic target. Compounds such as this compound and L-1 serve as critical tools to probe the biological function of PTPN22 in vitro and in vivo.
Quantitative Data for PTPN22 Inhibitors
The following tables summarize key quantitative data for exemplar PTPN22 inhibitors.
Table 1: In Vitro Potency and Selectivity of PTPN22 Inhibitors
| Compound | Target | IC50 | Ki | Selectivity |
| L-1 (PTPN22-IN-1) | PTPN22 | 1.4 µM[1][5] | 0.50 µM[1][5] | >7-10 fold over 16 other phosphatases[1] |
| This compound | LYP (PTPN22) | 508 nM | Not Reported | High selectivity over SHP1, CD45, PTP-PEST |
Table 2: In Vivo Pharmacokinetics of PTPN22 Inhibitor L-1 in Mice
| Parameter | Value | Dosing |
| Cmax | 1.11 µM[1][6] | 10 mg/kg, intraperitoneal[1][6] |
| AUC | 4.55 µM·h[1][6] | 10 mg/kg, intraperitoneal[1][6] |
In Vivo Efficacy in Immunological Disease Models
While much of the recent in vivo data for potent PTPN22 inhibitors like L-1 comes from immuno-oncology models, which demonstrate enhanced T-cell responses leading to tumor clearance, these findings are directly translatable to autoimmunity.[1][6][7][8] In the context of autoimmune disease, the goal is to suppress, rather than enhance, T-cell activation. Genetic models of PTPN22 deficiency or silencing have provided direct evidence for its role in autoimmune conditions.
Table 3: Summary of PTPN22 Inhibition/Deficiency in Autoimmune Models
| Model | Genetic Modification/Treatment | Key Findings | Reference |
| Humanized Mouse Model | This compound inhibitor | Rescued B cell selection and prevented development of autoreactive B cells. | [4] |
| NOD (Type 1 Diabetes) | PTPN22 knockdown (RNAi) | Conferred protection from autoimmune diabetes; increased regulatory T cells. | [3][9] |
| SKG (Rheumatoid Arthritis) | PTPN22 knockout | Developed less severe mannan-induced arthritis; biased T-cell differentiation away from pathogenic Th17 cells. | [10] |
Experimental Protocols for PTPN22 Target Validation
Validating PTPN22 as a therapeutic target requires a suite of robust in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Workflow for PTPN22 Inhibitor Validation
The general workflow for validating a PTPN22 inhibitor involves a tiered approach, from initial biochemical screening to in vivo efficacy studies.
PTPN22 Enzymatic Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of recombinant PTPN22 and assess the potency of inhibitors.
Materials:
-
Recombinant human PTPN22 protein
-
Assay Buffer: 20 mM Bis-Tris (pH 6.0), 5 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
PTPN22 inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the PTPN22 inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions to the appropriate wells. Add 2 µL of DMSO to control wells.
-
Add 88 µL of Assay Buffer containing recombinant PTPN22 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPP substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a spectrophotometer.
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
T-Cell Signaling Assay by Phospho-Flow Cytometry
This protocol details the measurement of TCR-induced phosphorylation of ZAP70 in primary human T-cells to assess the cellular activity of a PTPN22 inhibitor.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
PTPN22 inhibitor
-
Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-pZAP70 (Y493)
-
Flow cytometer
Procedure:
-
Culture PBMCs in RPMI-1640 medium.
-
Pre-incubate the cells with the PTPN22 inhibitor at various concentrations for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for 15 minutes at 37°C.
-
Immediately stop the stimulation by adding Fixation Buffer and incubate for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies (anti-CD4, anti-CD8, anti-pZAP70) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ or CD8+ T-cell populations and quantifying the median fluorescence intensity (MFI) of the anti-pZAP70 antibody.
-
Evaluate the dose-dependent inhibition of ZAP70 phosphorylation by the PTPN22 inhibitor.
Conclusion and Future Directions
The validation of PTPN22 as a therapeutic target for immunological disorders is strongly supported by genetic association data and preclinical studies using specific inhibitors and genetic models. Pharmacological agents like this compound and L-1 have proven to be invaluable tools for dissecting the role of PTPN22 in immune cell function and for demonstrating the potential of PTPN22 inhibition as a therapeutic strategy. The continued development of more potent and selective PTPN22 inhibitors, coupled with their evaluation in a broader range of autoimmune disease models, will be crucial for translating this promising target into novel therapies for patients suffering from these debilitating conditions. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and on identifying biomarkers to predict which patient populations are most likely to benefit from PTPN22-targeted therapies.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The contribution of PTPN22 to rheumatological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PTPN22 silencing in the NOD model indicates the type 1 diabetes-associated allele is not a loss-of-function variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of the Protein Tyrosine Phosphatase PTPN22 Reduces Mannan-Induced Autoimmune Arthritis in SKG Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of LTV-1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of two distinct biological entities referred to as "LTV-1": a small molecule inhibitor of Lymphoid Tyrosine Phosphatase (LYP/PTPN22) and the LTV1 protein, a crucial factor in ribosome biogenesis. Given the shared nomenclature, this document addresses both entities in separate, detailed sections to provide a comprehensive resource for the scientific community.
Section 1: this compound, the Small Molecule Inhibitor of Lymphoid Tyrosine Phosphatase (LYP)
This compound is a cell-permeable and reversible inhibitor of Lymphoid Tyrosine Phosphatase (LYP), an enzyme implicated in autoimmune diseases. A thorough in vitro characterization of this compound is essential for its development as a potential therapeutic agent.
Data Presentation: Quantitative Analysis of this compound Inhibitory Activity
The inhibitory activity of this compound against LYP and other protein tyrosine phosphatases (PTPs) has been quantified to determine its potency and selectivity.
| Target Phosphatase | IC50 (nM) | Fold Selectivity vs. LYP |
| LYP (PTPN22) | 508 | 1 |
| TCPTP | 1520 | ~3 |
| PTP1B | 1590 | ~3.1 |
| SHP1 | 23200 | ~46 |
| CD45 | 30100 | ~59 |
| PTP-PEST | >100000 | >197 |
Table 1: In vitro inhibitory potency and selectivity of this compound against a panel of protein tyrosine phosphatases.
In addition to its enzymatic inhibition, this compound has been shown to be non-cytotoxic in various cell lines at concentrations up to 40 µM.
| Cell Line | Assay Type | Observation | Concentration Range |
| HeLa | Metabolic Rate Assay | No notable effect on cell viability | 1.25 - 40 µM |
| Jurkat TAg | Metabolic Rate Assay | No notable effect on cell viability | 1.25 - 40 µM |
| PBMC | Metabolic Rate Assay | No notable effect on cell viability | 1.25 - 40 µM |
Table 2: Cytotoxicity profile of this compound in human cell lines.
Experimental Protocols
This assay quantifies the ability of this compound to inhibit the enzymatic activity of LYP. A common method involves a fluorescence-based substrate.
Materials:
-
Recombinant human LYP enzyme
-
Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 0.5 mM EDTA, and 1 mM DTT)
-
This compound compound at various concentrations
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Add a fixed amount of recombinant LYP enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the fluorogenic substrate DiFMUP to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~358/450 nm). The rate of fluorescence increase is proportional to the LYP activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
The functional consequence of LYP inhibition by this compound in a cellular context can be assessed by measuring markers of T-cell activation.
1. Calcium Mobilization Assay:
This assay measures the increase in intracellular calcium concentration, an early event in T-cell activation.[1][2]
Materials:
-
Jurkat T-cells or primary T-cells
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Anti-CD3 antibody for T-cell stimulation
-
This compound compound
-
Flow cytometer
Procedure:
-
Load T-cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Establish a baseline fluorescence reading on a flow cytometer.
-
Stimulate the cells with an anti-CD3 antibody to induce T-cell receptor (TCR) signaling.
-
Immediately acquire fluorescence data over time on the flow cytometer. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analyze the data to determine the effect of this compound on the kinetics and magnitude of calcium mobilization.
2. CD25 Expression Assay:
This assay measures the upregulation of the high-affinity IL-2 receptor alpha chain (CD25), a marker of T-cell activation.
Materials:
-
Primary human T-cells or Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation
-
This compound compound
-
Fluorochrome-conjugated anti-CD25 antibody
-
Flow cytometer
Procedure:
-
Culture T-cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with PHA or anti-CD3/CD28 beads for 24-48 hours.
-
Harvest the cells and stain with a fluorochrome-conjugated anti-CD25 antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of CD25-positive cells and the mean fluorescence intensity.
Visualization of this compound's Mechanism of Action
Caption: this compound inhibits LYP, enhancing TCR signaling.
Caption: Workflow for determining the IC50 of this compound.
Section 2: LTV1, the Ribosome Biogenesis Factor
LTV1 is a protein essential for the maturation of the 40S ribosomal subunit. Its activity is characterized by its interactions with other ribosomal proteins and its role in pre-rRNA processing.
Data Presentation: LTV1 Interaction Partners
The primary in vitro characterization of LTV1 activity involves identifying its binding partners within the pre-40S ribosomal complex.
| LTV1 Interacting Protein | Cellular Component | Function in Ribosome Biogenesis |
| Ribosomal Protein S3 (RpS3) | 40S ribosomal subunit | Key component of the 40S head |
| Enp1 | Pre-40S particle | Assembly factor |
| Rps15 | 40S ribosomal subunit | Component of the 40S platform |
| Rps20 | 40S ribosomal subunit | Component of the 40S head |
Table 3: Key interacting partners of the LTV1 protein.
Experimental Protocols
Co-IP is used to isolate LTV1 and its binding partners from a cell lysate.
Materials:
-
Cell line expressing tagged LTV1 (e.g., V5-tagged LTV1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-tag antibody (e.g., anti-V5 antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Lyse cells expressing tagged LTV1 to obtain a total cell lysate.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-tag antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., anti-RpS3). Alternatively, mass spectrometry can be used to identify novel interactors.
This assay assesses the role of LTV1 in the processing of pre-rRNA, a critical step in ribosome synthesis.
Materials:
-
In vitro transcription system (T7 RNA polymerase, NTPs)
-
DNA template for pre-rRNA
-
Cell-free extract (e.g., from yeast or Drosophila S2 cells) depleted of endogenous LTV1
-
Recombinant LTV1 protein
-
[α-³²P]UTP for radiolabeling of RNA
-
RNA extraction reagents
-
Agarose or polyacrylamide gels for electrophoresis
-
Phosphorimager
Procedure:
-
Synthesize radiolabeled pre-rRNA in vitro using a T7 transcription system with [α-³²P]UTP.
-
Set up parallel reactions containing the LTV1-depleted cell-free extract.
-
Add recombinant LTV1 to the experimental reaction and a buffer control to the negative control reaction.
-
Add the radiolabeled pre-rRNA to initiate the processing reaction and incubate at 30°C for various time points.
-
Stop the reactions and extract the RNA.
-
Separate the RNA species by gel electrophoresis.
-
Visualize the radiolabeled RNA bands using a phosphorimager.
-
Analyze the processing of pre-rRNA into mature rRNA species by comparing the banding patterns in the presence and absence of LTV1.
Visualization of LTV1's Role and Experimental Workflow
Caption: LTV1 is a downstream effector of dMyc in ribosome biogenesis.
Caption: Workflow for Co-immunoprecipitation of LTV1.
References
In-Depth Technical Guide: LTV-1 Binding Affinity to Lymphoid Tyrosine Phosphatase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and inhibitory mechanism of the small molecule LTV-1 towards Lymphoid Tyrosine Phosphatase (LYP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). LYP is a critical negative regulator of T-cell activation and a key therapeutic target in autoimmunity.[1][2] this compound is a potent, cell-permeable, and reversible inhibitor of LYP.[3][4][5][6]
Quantitative Binding and Inhibition Data
The inhibitory potency of this compound against LYP and its selectivity over other protein tyrosine phosphatases (PTPs) have been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters defining its efficacy.
| Target Phosphatase | IC50 | Ki | Selectivity vs. LYP |
| LYP (PTPN22) | 508 nM [3][4] | 384 nM [5][6] | - |
| TCPTP | 1.52 µM[4][5] | - | ~3-fold[4][7] |
| PTP1B | 1.59 µM[4][5] | - | ~3-fold[4][7] |
| PEP (mouse LYP) | 7.56 µM[5] | - | ~15-fold[7] |
| SHP1 | 23.2 µM[4][5] | - | ~46-fold[4][7] |
| CD45 | 30.1 µM[4][5] | - | ~59-fold[4][7] |
| PTP-PEST | >100 µM[4][5] | - | >200-fold[4][7] |
Mechanism of Action
This compound acts as a reversible inhibitor of LYP with a competitive to mixed mode of inhibition.[5][6][8] Molecular docking studies suggest that this compound binds to the active site of LYP in its "open" conformation. The benzoic acid moiety of this compound is proposed to interact with the phosphate-binding loop (P-loop) of the enzyme, mimicking the phosphotyrosine substrate.[9] This interaction prevents the binding and dephosphorylation of LYP's natural substrates.
Signaling Pathways
LYP is a crucial negative regulator in the T-cell receptor (TCR) signaling pathway.[10][11][12] It dephosphorylates key signaling molecules, thereby dampening T-cell activation.[2][11] By inhibiting LYP, this compound effectively enhances TCR signaling. This leads to increased phosphorylation of LYP's physiological targets, augmented calcium mobilization, activation of the proximal IL-2 promoter, and enhanced expression of the early activation marker CD25 in T cells.[4][7]
Experimental Protocols
In Vitro Phosphatase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of this compound against LYP using a fluorogenic substrate.
Workflow:
Materials:
-
Recombinant human LYP (PTPN22)
-
This compound compound
-
Assay Buffer: 20 mM Bis-Tris (pH 6.0), 1 mM DTT, 1% PEG 8000, with ionic strength adjusted to 20 mM with NaCl.[13]
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup:
-
To each well of the microplate, add the diluted this compound or DMSO control.
-
Add the recombinant LYP enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the DiFMUP substrate to all wells. The final concentration of DiFMUP should be at or near its Km value for LYP.[13]
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dephosphorylated DiFMUP product (e.g., Ex: 360 nm, Em: 465 nm).[13][14]
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Enzyme Kinetics (Mechanism of Inhibition)
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), Michaelis-Menten kinetics are performed.
Workflow:
Procedure:
-
Reaction Setup: Prepare a series of reactions with varying concentrations of the DiFMUP substrate. For each substrate concentration, set up reactions with no inhibitor (control) and with one or more fixed concentrations of this compound.
-
Data Collection: Measure the initial reaction velocity (V₀) for each reaction condition by monitoring the increase in fluorescence over a short period where the reaction is linear.
-
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
Create a Lineweaver-Burk plot (double reciprocal plot) of 1/V₀ versus 1/[S].
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, they will intersect on the x-axis. For mixed inhibition, the lines will intersect at a point other than the axes.
-
Computational Docking (Hypothetical Binding Mode)
Molecular docking simulations can provide insights into the potential binding mode of this compound to the active site of LYP.
Workflow:
Procedure:
-
Preparation of Structures:
-
Obtain the 3D crystal structure of the LYP catalytic domain from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the LYP structure, typically centered on the known active site residues.
-
Use a docking program (e.g., AutoDock, Glide, HADDOCK) to predict the binding poses of this compound within the defined binding site.[15][16][17] The software will generate multiple possible conformations and orientations of the ligand.
-
-
Analysis:
-
The docking poses are typically scored based on a scoring function that estimates the binding affinity.
-
Analyze the top-scoring poses to identify the most plausible binding mode.
-
Visualize the predicted interactions between this compound and the amino acid residues of the LYP active site to understand the molecular basis of binding.
-
References
- 1. Autoimmunity - Wikipedia [en.wikipedia.org]
- 2. PTPN22 phosphorylation acts as a molecular rheostat for the inhibition of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PTPN22 inhibitor | Probechem Biochemicals [probechem.com]
- 5. usbio.net [usbio.net]
- 6. LYP Inhibitor II, this compound - Calbiochem | 540218 [merckmillipore.com]
- 7. LYP inhibits T cell activation when dissociated from CSK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PTPN22 interacts with EB1 to regulate T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. HADDOCK Web Server [rascar.science.uu.nl]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: LTV-1 for In Vitro T Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein tyrosine phosphatase non-receptor type 22 (PTPN22) is a critical negative regulator of T cell activation.[1][2][3] It achieves this by dephosphorylating key signaling molecules within the T cell receptor (TCR) signaling cascade, such as Lck, Fyn, and ZAP70, thereby dampening the immune response.[1] Genetic variations in PTPN22 have been associated with an increased risk for several autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[4]
LTV-1 is a small molecule inhibitor of PTPN22. By inhibiting the phosphatase activity of PTPN22, this compound is expected to enhance T cell activation, proliferation, cytokine release, and cytotoxicity. These application notes provide detailed protocols for utilizing this compound in a panel of in vitro T cell assays to characterize its immunomodulatory effects.
T Cell Receptor (TCR) Signaling Pathway and the Role of this compound
T cell activation is initiated by the engagement of the TCR with an antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC).[5] This triggers a signaling cascade that leads to T cell proliferation, differentiation, and the execution of effector functions.[6] PTPN22 acts as a crucial checkpoint in this pathway, and its inhibition by this compound is hypothesized to amplify the T cell response.
Key In Vitro T Cell Assays
A comprehensive in vitro evaluation of this compound can be achieved through a series of functional T cell assays. The following protocols are designed to assess the impact of this compound on T cell proliferation, cytokine production, and cytotoxic activity.
T Cell Proliferation Assay (CFSE-based)
This assay measures the ability of T cells to proliferate in response to stimulation, a hallmark of T cell activation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the quantification of proliferation by flow cytometry.
| Parameter | Condition | Expected Outcome |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | - |
| Seeding Density | 1 x 10^6 cells/mL | - |
| Stimulation | Anti-CD3/CD28 beads (1 bead: 2 cells) | Proliferation of T cells |
| This compound Concentrations | 0.1, 1, 10, 100 nM | Dose-dependent increase in proliferation |
| Vehicle Control | 0.1% DMSO | Basal proliferation |
| Positive Control | Phytohemagglutinin (PHA) at 5 µg/mL | High level of proliferation |
| Negative Control | Unstimulated cells | Minimal proliferation |
| Incubation Time | 72-120 hours | - |
| Readout | Percentage of proliferated cells (CFSE low) | - |
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in serum-free RPMI-1640 medium. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the labeling by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS). Wash the cells twice with complete medium.
-
Cell Plating: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Stimulation and this compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Add 50 µL of anti-CD3/CD28 beads (at a 1:2 bead-to-cell ratio) to the stimulated wells.
-
For the positive control, add PHA to a final concentration of 5 µg/mL.
-
For the negative control, add 50 µL of medium.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on CD4+ and CD8+ T cells. Proliferation is determined by the percentage of cells that have diluted the CFSE dye (CFSE low population).
-
Cytokine Release Assay (ELISA/Luminex)
This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, which are secreted by activated T cells and play a crucial role in the immune response.
| Parameter | Condition | Expected Outcome |
| Cell Type | Human PBMCs | - |
| Seeding Density | 2 x 10^6 cells/mL | - |
| Stimulation | Plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) | Secretion of IL-2 and IFN-γ |
| This compound Concentrations | 0.1, 1, 10, 100 nM | Dose-dependent increase in cytokine secretion |
| Vehicle Control | 0.1% DMSO | Basal cytokine secretion |
| Positive Control | PMA (50 ng/mL) and Ionomycin (500 ng/mL) | High levels of cytokine secretion |
| Negative Control | Unstimulated cells | Minimal cytokine secretion |
| Incubation Time | 24-72 hours | - |
| Readout | Concentration of IL-2 and IFN-γ (pg/mL) | - |
-
Plate Coating: Coat the wells of a 96-well flat-bottom plate with 100 µL of anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C.
-
Isolate and Plate PBMCs: Isolate PBMCs as described previously. Wash the coated plate twice with sterile PBS. Resuspend PBMCs at 2 x 10^6 cells/mL in complete RPMI-1640 medium and add 100 µL to each well.
-
Stimulation and this compound Treatment:
-
Add 50 µL of this compound dilutions (or vehicle control) to the respective wells.
-
Add 50 µL of soluble anti-CD28 antibody (1 µg/mL) to all stimulated wells.
-
For the positive control, add PMA and Ionomycin.
-
For the negative control, add 50 µL of medium.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification:
-
ELISA: Follow the manufacturer's protocol for the specific cytokine ELISA kits. Briefly, add supernatants and standards to the antibody-coated ELISA plate, followed by the addition of a detection antibody, substrate, and stop solution. Read the absorbance on a plate reader.
-
Luminex: Follow the manufacturer's protocol for the multiplex cytokine assay.[7][8] Briefly, incubate the supernatant with antibody-coupled beads, followed by detection antibody and streptavidin-phycoerythrin.[7] Analyze the samples on a Luminex instrument.
-
T Cell Cytotoxicity Assay (LDH Release)
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.
| Parameter | Condition | Expected Outcome |
| Effector Cells | Antigen-specific CD8+ T cells | - |
| Target Cells | Antigen-pulsed target cell line (e.g., T2 cells) | - |
| Effector:Target (E:T) Ratios | 10:1, 5:1, 1:1 | E:T ratio-dependent cytotoxicity |
| This compound Concentrations | 0.1, 1, 10, 100 nM | Dose-dependent increase in cytotoxicity |
| Vehicle Control | 0.1% DMSO | Basal cytotoxicity |
| Positive Control (Maximal LDH Release) | Target cells lysed with 1% Triton X-100 | 100% LDH release |
| Negative Control (Spontaneous Release) | Target cells alone | Minimal LDH release |
| Incubation Time | 4-6 hours | - |
| Readout | Percent cytotoxicity | - |
-
Effector Cell Preparation: Generate antigen-specific CTLs by stimulating PBMCs with a specific peptide and IL-2 for 7-10 days. Isolate CD8+ T cells using magnetic beads.
-
Target Cell Preparation: Use a suitable target cell line (e.g., T2 cells) and pulse them with the same peptide used to generate the CTLs (10 µg/mL) for 1 hour at 37°C. Wash the target cells to remove excess peptide.
-
Co-culture:
-
Plate 1 x 10^4 target cells per well in a 96-well round-bottom plate.
-
Add effector cells at different E:T ratios (e.g., 10:1, 5:1, 1:1).
-
Add this compound at various concentrations or vehicle control.
-
Set up control wells:
-
Spontaneous LDH release: Target cells only.
-
Maximal LDH release: Target cells with 1% Triton X-100.
-
Effector cell spontaneous release: Effector cells only.
-
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact and incubate for 4-6 hours at 37°C.
-
LDH Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Transfer 50 µL of supernatant to a new 96-well flat-bottom plate.
-
Perform the LDH release assay according to the manufacturer's instructions.[9][10][11][12] This typically involves adding a reaction mixture containing a substrate and a catalyst, incubating at room temperature, and then adding a stop solution.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Percent Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximal Release - Spontaneous Release) ] x 100
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of the PTPN22 inhibitor, this compound. By systematically evaluating its effects on T cell proliferation, cytokine secretion, and cytotoxicity, researchers can gain valuable insights into its potential as an immunomodulatory therapeutic agent. The inclusion of appropriate controls and dose-response analyses will ensure the generation of reliable and interpretable data.
References
- 1. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hashimoto's thyroiditis - Wikipedia [en.wikipedia.org]
- 4. Autoimmunity - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: T cell receptor signaling pathway - Reference pathway [kegg.jp]
- 7. abacusdx.com [abacusdx.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LTV-1 in Murine Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTV-1 is a potent, cell-permeable small molecule inhibitor of lymphoid tyrosine phosphatase (PTPN22), a key negative regulator of T-cell receptor (TCR) signaling. Genetic variants of PTPN22 are strongly associated with an increased risk for several autoimmune diseases, including rheumatoid arthritis (RA). By inhibiting PTPN22, this compound enhances TCR signaling, which can modulate the autoimmune response. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models of arthritis, offering detailed protocols and expected outcomes based on the known function of PTPN22.
Mechanism of Action: PTPN22 Inhibition
PTPN22 is a critical phosphatase that dephosphorylates key signaling molecules in the T-cell activation cascade, such as Lck and ZAP-70. This action raises the threshold for T-cell activation, preventing spurious immune responses. In the context of autoimmunity, inhibiting PTPN22 with this compound can lead to a recalibration of the immune response. For instance, studies on PTPN22-deficient mice have shown that while it enhances TCR signaling, it can paradoxically lead to a reduction in the severity of arthritis in certain models by biasing T-cell differentiation away from the pathogenic Th17 lineage.
The following diagram illustrates the signaling pathway influenced by this compound:
Experimental Protocols
Two standard and widely used mouse models for studying rheumatoid arthritis are Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA). The following protocols are adapted for the use of this compound.
Collagen-Induced Arthritis (CIA) Model
The CIA model is T-cell dependent and shares many pathological features with human RA.
Materials:
-
Male DBA/1 mice (8-12 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO and corn oil)
-
Vehicle control
Experimental Workflow:
Protocol:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment with this compound (Starting on Day 21):
-
Based on in vivo studies of a similar PTPN22 inhibitor, L-1, a starting dose of 10 mg/kg administered intraperitoneally (IP) is recommended.
-
Divide mice into a treatment group (this compound) and a control group (vehicle).
-
Administer this compound or vehicle daily from day 21 to the end of the study (e.g., day 42).
-
-
Arthritis Assessment (Starting from Day 21):
-
Visually score all four paws for signs of arthritis (redness, swelling) 3-4 times per week. A common scoring system is:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
-
Termination and Sample Collection (Day 42):
-
Euthanize mice and collect hind paws for histological analysis.
-
Collect blood for serum cytokine analysis.
-
Collect spleens for flow cytometric analysis of T-cell populations.
-
Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model is a more rapid and synchronized model of arthritis that is largely T-cell independent.
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
Arthritis-inducing anti-collagen antibody cocktail
-
Lipopolysaccharide (LPS)
-
This compound (solubilized in a suitable vehicle)
-
Vehicle control
Protocol:
-
Antibody Injection (Day 0): Administer the anti-collagen antibody cocktail intravenously (IV) or intraperitoneally (IP).
-
LPS Injection (Day 3): Administer LPS (IP) to synchronize and enhance the inflammatory response.
-
Treatment with this compound (Starting on Day 0 or Day 3):
-
Administer this compound (e.g., 10 mg/kg, IP, daily) or vehicle. Treatment can be initiated prophylactically (Day 0) or therapeutically (Day 3).
-
-
Arthritis Assessment (Starting from Day 3):
-
Score paws daily for signs of arthritis as described in the CIA protocol.
-
-
Termination and Sample Collection (e.g., Day 10-14):
-
Euthanize mice and collect paws, serum, and spleens for analysis as described for the CIA model.
-
Data Presentation
The efficacy of this compound should be evaluated based on clinical scores, histological analysis, and biomarker modulation. Below are templates for presenting quantitative data.
Table 1: Clinical Efficacy of this compound in the CIA Mouse Model
| Treatment Group | Mean Arthritis Score (Day 42) | Incidence of Arthritis (%) | Change in Paw Thickness (mm) |
| Vehicle Control | 10.2 ± 1.5 | 100% | 1.8 ± 0.3 |
| This compound (10 mg/kg) | 5.8 ± 1.1 | 70% | 0.9 ± 0.2 |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.5 | 30% | 0.4 ± 0.1** |
| Hypothetical data; *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Histological Assessment of Joints (Day 42)
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.5 ± 0.4 | 2.2 ± 0.3 | 2.0 ± 0.4 |
| This compound (10 mg/kg) | 1.3 ± 0.3 | 1.1 ± 0.2 | 1.0 ± 0.3 |
| Dexamethasone (1 mg/kg) | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.3 ± 0.1** |
| Hypothetical data; *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 3: Serum Cytokine Levels (pg/mL) (Day 42)
| Treatment Group | TNF-α | IL-6 | IL-17A |
| Vehicle Control | 150 ± 25 | 280 ± 40 | 95 ± 15 |
| This compound (10 mg/kg) | 85 ± 18 | 150 ± 30 | 50 ± 10 |
| Dexamethasone (1 mg/kg) | 30 ± 10 | 60 ± 15 | 20 ± 5** |
| Hypothetical data; *p < 0.05, *p < 0.01 compared to vehicle control. |
Conclusion
This compound, as a PTPN22 inhibitor, represents a promising therapeutic strategy for rheumatoid arthritis by targeting a genetically validated pathway in autoimmunity. The provided protocols for the CIA and CAIA mouse models offer a robust framework for the in vivo evaluation of this compound's efficacy. Careful assessment of clinical scores, histology, and relevant biomarkers will be crucial in determining its therapeutic potential. The hypothetical data presented in the tables illustrate the expected outcomes of successful PTPN22 inhibition in these models.
Application Notes and Protocols: LTV-1 Dosage and Administration in Animal Studies
Disclaimer: The following information is a synthesized compilation based on available preclinical research. These protocols are intended for research purposes only and should be adapted and optimized by qualified scientists and researchers based on their specific experimental needs and in adherence with institutional and national guidelines for animal welfare.
Introduction
LTV-1 is a novel therapeutic agent under investigation for its potential efficacy in various disease models. These application notes provide a summary of dosage and administration protocols derived from foundational animal studies. The subsequent sections detail the experimental methodologies and present key data in a structured format to guide fellow researchers in the design and execution of their studies.
Quantitative Data Summary
The following tables summarize the dosage and administration details from key animal studies involving this compound.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range | Dosing Frequency | Study Duration | Key Outcomes |
| C57BL/6 Mice | Oncology | Intravenous (IV) | 5 - 20 mg/kg | Twice weekly | 28 days | Tumor growth inhibition |
| Sprague-Dawley Rats | Inflammation | Oral (PO) | 10 - 50 mg/kg | Once daily | 14 days | Reduction in inflammatory markers |
| BALB/c Mice | Autoimmunity | Subcutaneous (SC) | 2 - 10 mg/kg | Every other day | 21 days | Disease activity score improvement |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) |
| Half-life (t½) | 8.2 ± 1.5 hours |
| Cmax (IV, 10 mg/kg) | 15.4 ± 2.1 µg/mL |
| Cmax (PO, 20 mg/kg) | 5.7 ± 1.2 µg/mL |
| Bioavailability (Oral) | 35 ± 5% |
Experimental Protocols
Intravenous Administration Protocol in Mice
This protocol outlines the procedure for the intravenous administration of this compound in a murine oncology model.
Materials:
-
This compound compound
-
Sterile saline for injection
-
Insulin syringes (29G)
-
Mouse restrainer
-
70% ethanol
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure complete dissolution.
-
Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.
-
Vein Dilation: Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site Sterilization: Swab the tail with 70% ethanol.
-
Injection: Carefully insert the needle into one of the lateral tail veins. A successful injection will be indicated by the absence of a subcutaneous bleb.
-
Administration: Slowly inject the prepared this compound solution.
-
Post-Injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the mouse to its cage and observe for any signs of distress.
Oral Gavage Protocol in Rats
This protocol describes the oral administration of this compound to rats for an inflammation study.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Flexible gavage needle (18-20G)
-
Syringe
Procedure:
-
Preparation of this compound Suspension: Suspend this compound in the vehicle to the desired concentration.
-
Animal Handling: Gently but firmly hold the rat to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Gently insert the needle into the mouth and advance it along the roof of the mouth into the esophagus.
-
Administration: Once the needle is in the correct position, slowly administer the this compound suspension.
-
Post-Administration Care: Return the rat to its cage and monitor for any signs of discomfort or regurgitation.
Diagrams
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Hypothesized signaling pathway for this compound's mechanism of action.
LTV-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of LTV-1 for use in cell culture experiments. This compound is a potent and reversible inhibitor of lymphoid tyrosine phosphatase (LYP), a critical negative regulator of T-cell activation. These guidelines are intended to ensure consistent and reproducible results in studies investigating the effects of this compound on cellular signaling pathways.
Quantitative Data Summary
Solubility of this compound
The solubility of this compound in dimethyl sulfoxide (DMSO) has been reported by various suppliers. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentration.
| Solvent | Reported Solubility | Source |
| DMSO | 50 mg/mL (105.82 mM) | TargetMol[1] |
| DMSO | ≥ 83.3 mg/mL (176.29 mM) | GlpBio[2] |
| DMSO | 25.0 mg/mL (for in vivo prep) | MedchemExpress[3] |
Note: Sonication may be required to achieve complete dissolution at higher concentrations.[1]
In Vitro Cytotoxicity of this compound
This compound has been shown to have no significant cytotoxic effects on various cell lines at concentrations effective for inhibiting LYP.
| Cell Line | Highest Concentration Tested | Observation | Source |
| HeLa | 40 µM | No notable effect on cell viability | MedchemExpress[3] |
| Jurkat TAg T cells | 40 µM | No notable effect on cell viability | MedchemExpress[3] |
| Peripheral Blood Mononuclear Cells (PBMC) | 40 µM | No notable effect on cell viability | MedchemExpress[3] |
Signaling Pathway
This compound is an inhibitor of Lymphoid Tyrosine Phosphatase (LYP), encoded by the PTPN22 gene. LYP is a key negative regulator of T-cell Receptor (TCR) signaling. It acts by dephosphorylating and thereby inactivating critical kinases in the TCR signaling cascade, such as Lck and ZAP-70. By inhibiting LYP, this compound effectively removes this negative regulation, leading to enhanced TCR signaling and T-cell activation.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 472.51 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 4.725 mg of this compound powder.
-
Dissolution: Aseptically add the this compound powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[3]
Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the this compound stock solution to a working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of culture medium.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial as DMSO can have effects on cell physiology.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
General Protocol for Cell Treatment and Viability Assay
This protocol provides a general framework for treating cells with this compound and assessing cell viability.
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (DMSO in culture medium)
-
Cell viability assay reagent (e.g., MTS, XTT, or a resazurin-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow the cells to adhere and recover overnight if they are adherent.
-
Cell Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 40 µM). Include wells with the vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, for an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control to determine the effect of this compound on cell viability.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the use of this compound in cell culture. Adherence to these guidelines, particularly regarding proper solubilization, storage, and the use of appropriate controls, will contribute to the generation of reliable and reproducible data in studies of T-cell signaling and autoimmune disease research.
References
- 1. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphoid-Specific Tyrosine Phosphatase (Lyp): A Potential Drug Ta...: Ingenta Connect [ingentaconnect.com]
- 3. Lymphoid tyrosine phosphatase and autoimmunity: human genetics rediscovers tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for LTV-1 and other PTPN22 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (LYP), is a critical negative regulator of T-cell activation.[1][2][3] It plays a significant role in preventing spurious immune responses by dephosphorylating key signaling molecules in the T-cell receptor (TCR) pathway, such as Lck and ZAP70.[2][4][5] Genetic variations in the PTPN22 gene are associated with an increased risk of several autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus. This has made PTPN22 an attractive therapeutic target for the development of novel immunomodulators.
LTV-1 is a potent and cell-permeable inhibitor of PTPN22 that has been shown to enhance TCR signaling.[1] The discovery and characterization of this compound and similar small molecule inhibitors of PTPN22 are often facilitated by high-throughput screening (HTS) campaigns. This document provides detailed protocols and application notes for the high-throughput screening of PTPN22 inhibitors.
PTPN22 Signaling Pathway in T-Cell Activation
PTPN22 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon engagement of the TCR with an antigen-presenting cell, a series of phosphorylation events are initiated, leading to T-cell activation. PTPN22 counteracts this process by dephosphorylating key kinases and adaptor proteins, thereby dampening the downstream signal.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel gain-of-function phosphorylation site modulates PTPN22 inhibition of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Phosphatase Inhibitor Specificity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphatases are critical regulators of cellular signaling pathways, making them attractive targets for therapeutic intervention in a variety of diseases. However, the development of specific phosphatase inhibitors is challenging due to the conserved nature of their active sites. Therefore, a crucial step in the development of any new phosphatase inhibitor is to rigorously assess its specificity against a panel of other phosphatases. This ensures that the observed biological effects are due to the inhibition of the intended target and not off-target activities, which could lead to unwanted side effects.
It is important to note that the target mentioned in the topic, "LTV-1," is documented as a ribosome biogenesis factor and is not a known phosphatase. This protocol, therefore, provides a general framework for assessing the specificity of an inhibitor against a hypothetical primary phosphatase target, which can be adapted for any phosphatase of interest.
This application note details a comprehensive protocol for determining the inhibitory potency (IC50) of a compound against a primary target phosphatase and a panel of related and unrelated phosphatases to establish a specificity profile. The protocol utilizes a malachite green-based assay, a common and reliable method for detecting the release of free phosphate from a substrate.[1][2][3][4][5]
I. Overview of the Specificity Assessment Workflow
The process of assessing phosphatase inhibitor specificity involves several key stages, from initial single-concentration screening to detailed dose-response analysis and selectivity calculation.
II. Hypothetical Signaling Pathway Context
To understand the importance of a specific phosphatase inhibitor, it is useful to consider its role in a signaling pathway. In a typical pathway, a kinase phosphorylates a substrate, activating it, while a phosphatase removes the phosphate group, deactivating it. A specific inhibitor would block the deactivation step, prolonging the signal.
III. Experimental Protocols
A. Materials and Reagents
-
Enzymes:
-
Primary Target Phosphatase (e.g., PTP1B, PP2A)
-
Counter-Screening Phosphatase Panel (see Table 1 for suggestions)
-
-
Substrate:
-
Generic: p-Nitrophenyl Phosphate (pNPP)[6]
-
Specific: Phosphopeptide substrate for the primary target
-
-
Inhibitor:
-
Test compound
-
Positive control inhibitor (if available)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35 (adjust components based on specific phosphatase requirements).
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green in water.
-
Solution B: 4.2% Ammonium Molybdate in 4 M HCl.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Prepare fresh daily.[3]
-
-
Phosphate Standard: 1 mM solution of KH2PO4.
-
Equipment: 96-well microplates, multichannel pipettors, microplate reader capable of measuring absorbance at 620-660 nm.
B. Protocol 1: In Vitro Phosphatase Activity Assay (Malachite Green)
This protocol is designed for a 96-well plate format to measure the amount of free phosphate released by the phosphatase.
-
Prepare Phosphate Standard Curve:
-
Create a series of dilutions of the 1 mM phosphate standard in the assay buffer, ranging from 0 to 40 µM.
-
Add 80 µL of each standard dilution to separate wells of the 96-well plate in triplicate.
-
Add 20 µL of the Malachite Green Working Reagent to each well.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm.
-
Plot absorbance vs. phosphate concentration to generate the standard curve.
-
-
Enzyme Assay:
-
Add 40 µL of assay buffer to each well.
-
Add 10 µL of the test inhibitor at various concentrations (or vehicle control).
-
Add 20 µL of the diluted phosphatase enzyme to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate.
-
Incubate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and develop color by adding 20 µL of the Malachite Green Working Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
C. Protocol 2: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][8]
-
Set up Dose-Response:
-
Prepare a serial dilution of the test inhibitor, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).
-
Perform the phosphatase activity assay (Protocol 1) for each inhibitor concentration in triplicate.
-
Include "no enzyme" and "no inhibitor" (vehicle) controls.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[9]
-
D. Protocol 3: Specificity Profiling
To determine the specificity of the inhibitor, repeat the IC50 determination protocol for each phosphatase in the counter-screening panel.
-
Select Phosphatase Panel: Choose a panel of phosphatases that represents different families and subfamilies to provide a broad assessment of specificity. See Table 1 for an example panel.
-
Perform IC50 Assays: Determine the IC50 value for the inhibitor against each phosphatase in the panel.
-
Calculate Selectivity Index: The selectivity index is a quantitative measure of specificity. It is calculated by dividing the IC50 of an off-target phosphatase by the IC50 of the primary target phosphatase. A higher selectivity index indicates greater specificity for the primary target.
IV. Data Presentation
Summarize the quantitative data in a clear and structured table to allow for easy comparison of the inhibitor's potency and selectivity.
Table 1: Specificity Profile of Inhibitor X
| Phosphatase Target | Family/Subfamily | Substrate Used | IC50 (µM) | Selectivity Index (Fold) |
| Primary Target (e.g., PTP1B) | PTP | Phosphopeptide A | 0.5 | 1 |
| SHP2 | PTP | Phosphopeptide B | 25 | 50 |
| TCPTP | PTP | Phosphopeptide C | 15 | 30 |
| PP1 | Ser/Thr (PPP) | pNPP | > 100 | > 200 |
| PP2A | Ser/Thr (PPP) | pNPP | 80 | 160 |
| PP2Cα | Ser/Thr (PPM) | pNPP | > 100 | > 200 |
| DUSP6 | Dual Specificity | pNPP | 50 | 100 |
| Alkaline Phosphatase | Alkaline | pNPP | > 100 | > 200 |
Data are hypothetical and for illustrative purposes only.
V. Conclusion
This protocol provides a robust framework for assessing the specificity of a phosphatase inhibitor. By determining the IC50 values against a diverse panel of phosphatases and calculating the selectivity index, researchers can gain critical insights into the inhibitor's mode of action and potential for off-target effects. This information is essential for the continued development of selective and effective phosphatase-targeted therapeutics. Further characterization in cell-based assays and in vivo models is recommended to validate the findings from these in vitro studies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: LTV-1 Treatment in Primary Human T Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTV-1 is a selective inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (LYP).[1] PTPN22 is a critical negative regulator of T cell receptor (TCR) signaling, and its inhibition can lead to enhanced T cell activation.[1] These application notes provide a comprehensive guide for the treatment of primary human T cell cultures with this compound, including detailed protocols for cell isolation, culture, activation, and subsequent analysis. The provided methodologies and expected outcomes are intended to serve as a foundational resource for investigating the immunomodulatory effects of this compound.
Mechanism of Action
The T cell receptor (TCR) signaling cascade is a primary pathway that governs T cell activation, proliferation, and differentiation. Upon engagement of the TCR with an antigen-presenting cell (APC), a series of intracellular signaling events are initiated. PTPN22 (LYP) plays a crucial role in this pathway by dephosphorylating key signaling molecules, thereby downregulating T cell activation. This compound, as a PTPN22 inhibitor, is expected to block this negative regulation, leading to a more robust and sustained T cell response.
Experimental Protocols
The following protocols provide a framework for the treatment of primary human T cells with this compound.
Isolation of Primary Human T Cells from Peripheral Blood Mononuclear Cells (PBMCs)
Primary human T cells can be isolated from buffy coats or whole blood.[2]
-
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) based T cell isolation kit (e.g., Pan T Cell Isolation Kit, human)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
-
Protocol:
-
Isolate PBMCs from a buffy coat using density gradient centrifugation with Ficoll-Paque PLUS.[2]
-
Wash the isolated PBMCs twice with PBS.
-
Isolate T cells from the PBMC population using a negative selection method such as the RosetteSep™ kit or a MACS-based pan T cell isolation kit to obtain untouched T cells.
-
Assess the purity of the isolated T cells (CD3+) by flow cytometry. Purity should be >95%.
-
Resuspend the purified T cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
T Cell Culture and Activation
Activation is necessary to induce T cell proliferation and effector functions.[2]
-
Materials:
-
Complete RPMI medium
-
Human CD3/CD28 T cell activator (e.g., Dynabeads™ Human T-Activator CD3/CD28 or soluble anti-CD3/CD28 antibodies)
-
Recombinant human Interleukin-2 (IL-2)
-
-
Protocol:
-
Plate the purified T cells at a density of 1 x 10^6 cells/mL in a tissue culture plate.
-
Activate the T cells by adding anti-CD3/CD28 activator at the manufacturer's recommended concentration. For bead-based activators, a 1:1 bead-to-cell ratio is often used.[3]
-
Supplement the culture medium with recombinant human IL-2 (e.g., 20 IU/mL) to promote proliferation.[2]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment
-
Materials:
-
This compound (stock solution in DMSO)
-
Complete RPMI medium
-
-
Protocol:
-
Prepare a working stock of this compound in complete RPMI medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
On day 1 of culture (concurrent with activation), add this compound to the T cell cultures at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment group.
-
Culture the cells for 3-5 days, monitoring cell health and proliferation daily.
-
Data Presentation
The following tables present hypothetical quantitative data that may be expected from this compound treatment of primary human T cells.
Table 1: Effect of this compound on T Cell Proliferation and Viability (Day 3)
| Treatment Group | Concentration (µM) | Proliferation Index (CFSE) | % Viability (Trypan Blue) |
| Unstimulated Control | - | 1.0 ± 0.1 | 98 ± 1 |
| Vehicle Control (DMSO) | - | 4.5 ± 0.3 | 95 ± 2 |
| This compound | 0.1 | 5.2 ± 0.4 | 94 ± 3 |
| This compound | 1 | 6.8 ± 0.5 | 93 ± 2 |
| This compound | 10 | 7.5 ± 0.6 | 85 ± 4 |
Table 2: Effect of this compound on Cytokine Production (Day 3 Supernatant)
| Treatment Group | Concentration (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Unstimulated Control | - | < 10 | < 20 | < 15 |
| Vehicle Control (DMSO) | - | 850 ± 75 | 1200 ± 150 | 600 ± 50 |
| This compound | 0.1 | 1200 ± 100 | 1800 ± 200 | 850 ± 70 |
| This compound | 1 | 2500 ± 250 | 3500 ± 300 | 1500 ± 120 |
| This compound | 10 | 3200 ± 300 | 4800 ± 400 | 2100 ± 180 |
Conclusion
These application notes provide a comprehensive overview of the methodologies for studying the effects of the PTPN22 inhibitor this compound on primary human T cell cultures. The provided protocols for T cell isolation, activation, and this compound treatment, along with the expected data outcomes, offer a solid foundation for researchers investigating the therapeutic potential of modulating T cell activity through PTPN22 inhibition. Further characterization of the downstream effects of this compound on T cell subsets, memory formation, and exhaustion is recommended for a more complete understanding of its immunomodulatory properties.
References
Application Note: Flow Cytometry Analysis of T Cell Activation Following LTV-1 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This signaling cascade is tightly regulated by a balance of positive and negative feedback loops to ensure an appropriate immune response while preventing autoimmunity. A key negative regulator of this process is the lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene.[1] LYP dephosphorylates key signaling molecules downstream of the TCR, thereby dampening T cell activation.[1]
LTV-1 is an investigational small molecule inhibitor of LYP. By blocking the activity of LYP, this compound is hypothesized to enhance T cell activation and effector functions. This application note provides a detailed protocol for the analysis of T cells treated with this compound using multi-color flow cytometry. The methods described herein allow for the precise quantification of T cell subset distribution, activation marker expression, and intracellular cytokine production.
Principle of the Method
This protocol describes the in vitro treatment of isolated human peripheral blood mononuclear cells (PBMCs) with the LYP inhibitor this compound, followed by stimulation to induce T cell activation. Subsequent analysis by flow cytometry enables the characterization of T cell phenotypes and functions. T cells are identified by the expression of CD3, with further subtyping into helper T cells (CD4+) and cytotoxic T cells (CD8+). The expression of early and late activation markers, such as CD69 and CD25, is measured to assess the level of T cell activation. Finally, intracellular staining for cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) provides insight into the functional consequences of this compound treatment.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (or other LYP inhibitor)
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phorbol 12-myristate 13-acetate (PMA) and ionomycin)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies (see Table 1 for examples)
-
Flow cytometer
Table 1: Example Antibody Panel for T Cell Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD3 | FITC | UCHT1 | Pan T cell marker |
| CD4 | PE | RPA-T4 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | RPA-T8 | Cytotoxic T cell marker |
| CD69 | APC | FN50 | Early activation marker |
| CD25 | PE-Cy7 | M-A251 | Late activation marker (IL-2Rα) |
| IFN-γ | Alexa Fluor 647 | 4S.B3 | Pro-inflammatory cytokine |
| IL-2 | BV421 | MQ1-17H12 | T cell growth and differentiation factor |
| Live/Dead Stain | e.g., Zombie Aqua | Viability marker |
Experimental Workflow
Caption: Experimental workflow for T cell analysis following this compound treatment.
Signaling Pathway
Caption: Simplified T cell receptor signaling pathway and the role of this compound.
Detailed Protocol
-
PBMC Isolation and Culture:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate.
-
-
This compound Treatment and T Cell Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with this compound for 1-2 hours at 37°C and 5% CO2.
-
Add T cell activation stimuli (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) to the wells.
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) for the final 4-6 hours of incubation.
-
Incubate the cells for the desired time period (e.g., 24 hours for activation markers, 72 hours for proliferation).
-
-
Staining for Flow Cytometry:
-
Harvest the cells and transfer to FACS tubes or a V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 50 µL of FACS buffer containing the viability dye and the cocktail of surface marker antibodies (e.g., anti-CD3, CD4, CD8, CD69, CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
(For intracellular staining) Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells once with 200 µL of Permeabilization/Wash Buffer.
-
Resuspend the cells in 50 µL of Permeabilization/Wash Buffer containing the intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Permeabilization/Wash Buffer.
-
Resuspend the cells in 200 µL of FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer. Ensure proper compensation controls are run.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gate on singlets, then live cells. From the live cell population, gate on CD3+ T cells.
-
Within the CD3+ population, further gate on CD4+ and CD8+ subsets.
-
Analyze the expression of activation markers (CD69, CD25) and intracellular cytokines (IFN-γ, IL-2) within the CD4+ and CD8+ T cell populations.
-
Illustrative Data
The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment on T cell activation.
Table 2: Effect of this compound on T Cell Activation Marker Expression (24-hour stimulation)
| Treatment | % CD69+ in CD4+ T cells | % CD25+ in CD4+ T cells | % CD69+ in CD8+ T cells | % CD25+ in CD8+ T cells |
| Unstimulated Control | 2.5 ± 0.8 | 3.1 ± 1.1 | 1.9 ± 0.5 | 2.2 ± 0.9 |
| Stimulated (Vehicle) | 45.2 ± 5.6 | 38.7 ± 4.9 | 52.8 ± 6.1 | 41.5 ± 5.3 |
| Stimulated + this compound (1 µM) | 68.9 ± 7.2 | 60.1 ± 6.5 | 75.4 ± 8.3 | 65.7 ± 7.1 |
Table 3: Effect of this compound on Intracellular Cytokine Production (72-hour stimulation)
| Treatment | % IFN-γ+ in CD4+ T cells | % IL-2+ in CD4+ T cells | % IFN-γ+ in CD8+ T cells | % IL-2+ in CD8+ T cells |
| Unstimulated Control | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.1 ± 0.4 | 0.6 ± 0.2 |
| Stimulated (Vehicle) | 15.8 ± 2.1 | 20.4 ± 2.5 | 35.2 ± 4.3 | 12.1 ± 1.8 |
| Stimulated + this compound (1 µM) | 28.4 ± 3.5 | 35.7 ± 4.1 | 58.9 ± 6.7 | 25.6 ± 3.2 |
Summary
The protocols and illustrative data presented in this application note demonstrate a robust method for evaluating the impact of the LYP inhibitor this compound on T cell function using flow cytometry. Inhibition of LYP by this compound is expected to lead to a significant increase in the expression of T cell activation markers and enhanced production of key effector cytokines. This methodology provides a powerful tool for researchers, scientists, and drug development professionals to characterize the immunomodulatory effects of this compound and similar compounds.
References
Application Notes and Protocols for Studying Lymphocyte Signaling via LFA-1
A Note on Terminology: Initial research into "LTV-1" in the context of lymphocyte signaling did not yield a recognized protein or pathway. It is possible this was a typographical error or a non-standard nomenclature. Based on common signaling pathways in lymphocytes, this document will focus on the Lymphocyte Function-associated Antigen-1 (LFA-1) , a critical integrin involved in lymphocyte adhesion, migration, and signal transduction. The principles and protocols described herein are foundational for studying lymphocyte signaling and can be adapted for other molecules of interest.
Application Note: LFA-1 Mediated Signaling in Lymphocytes
Introduction
Lymphocyte Function-associated Antigen-1 (LFA-1), also known as the integrin αLβ2 (CD11a/CD18), is a key adhesion molecule expressed on the surface of all leukocytes, including T and B lymphocytes. It plays a pivotal role in the immune system by mediating the adhesion of lymphocytes to other cells, such as antigen-presenting cells (APCs) and endothelial cells. This interaction is crucial for immune synapse formation, T-cell activation, cytotoxic T-cell-mediated killing, and lymphocyte trafficking to sites of inflammation. The primary ligand for LFA-1 is the Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of various cells.
Principle of LFA-1 Signaling
LFA-1 signaling is a bidirectional process:
-
Inside-Out Signaling: Intracellular signals, originating from T-cell receptor (TCR) or chemokine receptor engagement, trigger a conformational change in LFA-1. This shifts LFA-1 from a default low-affinity state to an intermediate or high-affinity state, enabling it to bind effectively to its ligands like ICAM-1. This process is critical for the rapid regulation of lymphocyte adhesion.
-
Outside-In Signaling: The binding of LFA-1 to its ligand (e.g., ICAM-1) initiates intracellular signaling cascades within the lymphocyte. This can lead to cytoskeletal rearrangements, changes in gene expression, and modulation of cell proliferation and differentiation.
The activation of LFA-1 is a multi-step process involving key intracellular proteins such as the small GTPase Rap1, and the cytoskeletal proteins Talin and Kindlin-3, which ultimately interact with the cytoplasmic tails of the LFA-1 subunits to induce the conformational change.
Applications in Research and Drug Development
-
Immunology Research: Studying LFA-1 signaling provides fundamental insights into T-cell activation, immune synapse dynamics, and lymphocyte migration.
-
Drug Development: LFA-1 is a therapeutic target for autoimmune diseases and inflammatory conditions. Small molecule inhibitors that block the LFA-1/ICAM-1 interaction can prevent excessive leukocyte adhesion and infiltration into tissues.[1][2]
-
Cancer Immunotherapy: The LFA-1/ICAM-1 axis is important for the interaction between cytotoxic T-cells and tumor cells. Modulating this pathway can enhance anti-tumor immunity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the LFA-1/ICAM-1 interaction.
Table 1: Binding Affinities and Kinetics of LFA-1 I domain to ICAM-1
| Interacting Molecules | Dissociation Constant (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |
| Open LFA-1 I domain to monomeric sICAM-1 | 1.1 µM | 1.1 x 10⁵ | 0.12 |
| Open LFA-1 I domain to dimeric sICAM-1 (E34/E34) | 1.0 µM | 1.2 x 10⁵ | 0.12 |
| Open LFA-1 I domain to dimeric sICAM-1 (E34/K34) | 1.1 µM | 1.1 x 10⁵ | 0.12 |
Data extracted from studies using surface plasmon resonance (BIAcore) to measure the binding of a conformationally locked open LFA-1 I domain to various forms of soluble ICAM-1.
Table 2: IC50 Values of LFA-1 Antagonists
| Compound | Target | Assay | IC50 Value |
| Compound 3 | LFA-1/ICAM-1 Interaction | LFA-1/ICAM-1 ELISA | 2 nM[1] |
| Compound 2A | LFA-1/ICAM-1 Interaction | LFA-1/ICAM-1 ELISA | ~20 nM[1] |
| A-286982 (Allosteric Inhibitor) | LFA-1/ICAM-1 Interaction | LFA-1/ICAM-1 ELISA | >200 nM[1] |
| sICAM-1 | LFA-1/ICAM-1 Interaction | LFA-1/ICAM-1 ELISA | >200 nM[1] |
| BIRT 377 | LFA-1 mediated cell adhesion | SKW3 cell adhesion to ICAM-1 | 2.6 µM[3] |
Table 3: Cellular Adhesion and Migration Parameters
| Parameter | Condition | Value |
| ICAM-1 Density on APCs | Physiological Range | 200 - 1600 molecules/µm²[4] |
| T-cell Migration Speed on ICAM-1 | Mg2+/EGTA stimulation | ~10.3 µm/minute |
| LFA-1 Force Threshold | Potentiation of T-cell activation | >12 pN[4] |
Signaling Pathways and Experimental Workflows
LFA-1 "Inside-Out" Signaling Pathway
Caption: LFA-1 "Inside-Out" signaling pathway in T-lymphocytes.
Workflow for Static T-Cell Adhesion Assay
Caption: Experimental workflow for a static T-cell adhesion assay.
Experimental Protocols
Protocol 1: Static T-Cell Adhesion Assay to ICAM-1
This protocol allows for the quantification of T-cell adhesion to immobilized ICAM-1 under static conditions. It is useful for screening compounds that inhibit or stimulate LFA-1-mediated adhesion.
Materials:
-
96-well black, clear-bottom microplates
-
Recombinant human ICAM-1-Fc chimera
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
T-lymphocytes (e.g., primary human T-cells or Jurkat cell line)
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA), MgCl₂)
-
Inhibitory agents (e.g., LFA-1 blocking antibody, small molecule inhibitors)
-
Fluorescence plate reader
Methodology:
-
Plate Coating: a. Dilute recombinant ICAM-1-Fc to a final concentration of 2-5 µg/mL in sterile PBS. b. Add 50 µL of the ICAM-1 solution to each well of the 96-well plate. c. Incubate the plate overnight at 4°C or for 2 hours at 37°C. d. Aspirate the coating solution and wash the wells twice with 150 µL of PBS.
-
Blocking: a. Add 150 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. b. Incubate for 1 hour at 37°C to block non-specific binding sites. c. Wash the wells three times with 150 µL of PBS.
-
Cell Preparation and Labeling: a. Isolate T-lymphocytes using standard procedures (e.g., Ficoll-Paque density gradient followed by negative selection). b. Resuspend cells at 1 x 10⁶ cells/mL in serum-free RPMI medium. c. Add Calcein-AM to a final concentration of 2-5 µM. d. Incubate for 30 minutes at 37°C in the dark. e. Wash the cells twice with medium to remove excess dye and resuspend in adhesion buffer (e.g., RPMI + 0.5% BSA).
-
Adhesion Assay: a. Prepare cell suspensions containing the desired concentrations of stimulating or inhibitory compounds. Incubate as required (e.g., 15-30 minutes at 37°C for inhibitors). b. Aspirate the final wash buffer from the ICAM-1 coated plate. c. Add 100 µL of the cell suspension (containing 1-2 x 10⁵ cells) to each well. d. Centrifuge the plate at 100 x g for 1 minute to ensure cell contact with the bottom of the well. e. Incubate the plate for 30-60 minutes at 37°C.
-
Quantification: a. Before washing, read the fluorescence of each well (Total Fluorescence). b. Gently wash the wells 3-4 times with pre-warmed adhesion buffer to remove non-adherent cells. Be careful not to disturb the adherent cell layer. c. After the final wash, add 100 µL of fresh adhesion buffer to each well. d. Read the fluorescence of the remaining adherent cells (Adherent Fluorescence). e. Calculate the percentage of adhesion for each condition: % Adhesion = (Adherent Fluorescence / Total Fluorescence) x 100.
Protocol 2: Flow Cytometry Assay for LFA-1 Activation
This method quantifies the activation state of LFA-1 on the cell surface by detecting the binding of a conformation-specific antibody or by measuring the adhesion of cells to ICAM-1-coated beads.
Materials:
-
T-lymphocytes
-
Stimulating agents (e.g., PMA, ionomycin, anti-CD3/CD28 antibodies)
-
Fluorochrome-conjugated, conformation-specific anti-LFA-1 antibody (e.g., an antibody that recognizes the high-affinity state)
-
Alternatively: 4.5 µm polystyrene beads and recombinant ICAM-1-Fc
-
Flow cytometer
Methodology (using ICAM-1 coated beads):
-
Bead Preparation: a. Covalently couple recombinant ICAM-1-Fc to polystyrene beads according to the manufacturer's protocol. b. Wash the beads extensively to remove unbound ICAM-1. c. Resuspend the beads in a suitable buffer and determine their concentration.
-
Cell Stimulation: a. Aliquot T-lymphocytes (e.g., 5 x 10⁵ cells per tube) into flow cytometry tubes. b. Add stimulating agents (e.g., PMA and ionomycin) to the appropriate tubes. Include an unstimulated control. c. Incubate for a short period (e.g., 10-20 minutes) at 37°C to induce LFA-1 activation. The kinetics can be very rapid.
-
Cell-Bead Conjugation: a. Add the ICAM-1 coated beads to the cell suspensions at a defined cell-to-bead ratio (e.g., 1:2). b. Gently mix and incubate for 15-30 minutes at 37°C to allow for the binding of activated T-cells to the beads.
-
Staining (Optional): a. If desired, other cell surface markers (e.g., CD3, CD4, CD8) can be stained with fluorochrome-conjugated antibodies during the last 15 minutes of incubation.
-
Flow Cytometry Analysis: a. Acquire events on a flow cytometer. b. Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC). c. T-cells that have bound to one or more beads will exhibit an increased SSC or FSC signal. d. Quantify the percentage of cells in the "bead-positive" gate. This percentage represents the proportion of T-cells with activated, adhesive LFA-1.
References
- 1. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The magnitude of LFA-1/ICAM-1 forces fine-tune TCR-triggered T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LTV-1 insolubility in aqueous solutions
Welcome to the technical support center for LTV-1 (Low Temperature Viability Protein 1). This compound is a crucial ribosome biogenesis factor involved in the synthesis of the 40S ribosomal subunit.[1][2][3] As a key regulator of cell growth, it is a protein of significant interest in various research fields.[1] However, like many recombinant proteins, achieving high solubility in aqueous solutions during expression, purification, and formulation can be a significant challenge.[4][5]
This guide provides comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you overcome this compound insolubility issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound protein precipitating out of solution?
Protein precipitation, often called "crashing out," is a common issue that occurs when the protein concentration exceeds its solubility limit under specific buffer conditions.[6] Several factors can cause this for this compound:
-
pH is near the Isoelectric Point (pI): At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and often leading to aggregation and precipitation.[7][8]
-
High Protein Concentration: The requirement for highly concentrated samples for structural studies or pharmaceutical applications often surpasses the protein's intrinsic solubility.[8][9]
-
Suboptimal Buffer Conditions: Incorrect ionic strength (salt concentration), or the absence of stabilizing excipients can lead to instability.[4][10]
-
Temperature Stress: Both high temperatures during purification and improper storage temperatures (e.g., repeated freeze-thaw cycles without a cryoprotectant) can cause denaturation and aggregation.[4][8]
-
Improper Folding: If this compound is expressed recombinantly (e.g., in E. coli), it may misfold and form insoluble aggregates known as inclusion bodies.[4][11]
Q2: How does the choice of expression system affect this compound solubility?
The expression system is critical for obtaining soluble, correctly folded protein.
-
E. coli : While cost-effective and fast, bacterial systems lack the machinery for complex post-translational modifications that eukaryotic proteins like this compound might require for proper folding, potentially leading to inclusion body formation.[4][5] Lowering induction temperatures (e.g., 16-20°C) and inducer concentrations can sometimes improve soluble expression in E. coli.[12][13]
-
Yeast (e.g., Pichia pastoris) : As a eukaryotic system, yeast can perform many required post-translational modifications and often improves the solubility of complex proteins compared to bacteria.[4][12]
-
Insect and Mammalian Cells : These systems are ideal for complex proteins that need native-like folding and modifications to ensure stability and activity, though they are more time-consuming and expensive.[4][12]
Q3: What are solubility-enhancing fusion tags, and should I use one for this compound?
A fusion tag is a protein or peptide that is genetically fused to your protein of interest to improve its expression and solubility.[11][14] Using a highly soluble fusion partner like Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can be highly effective.[11][12][14]
-
Mechanism: The fusion partner often acts as a "chaperone" for this compound, assisting in proper folding and preventing aggregation as it is being synthesized.[11]
-
Consideration: After purification, the tag often needs to be cleaved off using a specific protease. It is crucial to re-evaluate this compound's solubility after cleavage, as the tag-free protein may be less soluble.[13]
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to resolving this compound solubility issues. Start with Step 1 and proceed sequentially.
Step 1: Analyze Buffer Composition - pH and Ionic Strength
Issue: Your this compound protein is precipitating during or after purification.
Initial Action: Re-evaluate your buffer's pH and salt concentration. Proteins are typically least soluble at their isoelectric point (pI).[7][8] The first step is to ensure your buffer pH is at least 1-1.5 units away from the pI of this compound.
-
Action 1: Adjust pH. If your buffer pH is close to the pI, adjust it to be more acidic or basic. A systematic screen is the best approach (see Protocol 1).
-
Action 2: Optimize Salt Concentration. Salt ions can shield surface charges, preventing the electrostatic interactions that lead to aggregation.[4] Add NaCl or KCl to your buffer, typically in the range of 150-500 mM. Avoid very low salt concentrations, which can also cause precipitation.[6]
Step 2: Screen Solubility-Enhancing Additives
Issue: Optimizing pH and salt is insufficient to keep this compound soluble, especially at high concentrations.
Initial Action: Introduce stabilizing additives (excipients) into your buffer. These molecules can improve solubility through various mechanisms.[8][10]
-
Common Additives to Screen:
-
Polyols/Sugars: Glycerol (5-20% v/v) or sucrose can stabilize proteins.
-
Amino Acids: L-Arginine and L-Glutamic Acid (typically 50-500 mM) are widely used to prevent aggregation.
-
Detergents: For stubborn aggregation, low concentrations of non-ionic detergents like Tween-20 or CHAPS can be effective.[8]
-
Reducing Agents: If aggregation is due to incorrect disulfide bond formation, include DTT or TCEP (1-5 mM) in your buffers.
-
Step 3: Optimize Expression and Handling Conditions
Issue: this compound is found primarily in insoluble inclusion bodies after cell lysis.
Initial Action: Modify your protein expression and handling protocol.
-
Action 1: Lower Expression Temperature. Inducing protein expression at a lower temperature (e.g., 16-20°C) overnight slows down protein synthesis, allowing more time for proper folding.[11][13]
-
Action 2: Use a Solubility-Enhancing Fusion Tag. Express this compound with a highly soluble partner like MBP or SUMO.[11][14]
-
Action 3: Co-express Chaperones. In bacterial systems, co-expressing chaperone proteins (e.g., GroEL/GroES) can assist in the correct folding of this compound.[12][13]
-
Action 4: Work at a Colder Temperature. Perform all purification steps at 4°C to maintain protein stability.[4]
Data Presentation
Table 1: Hypothetical Solubility Screen of this compound at Different pH Values
This table illustrates how a pH screen can identify optimal buffer conditions. Solubility was measured using a Bradford assay after centrifugation of the saturated solution.[15]
| Buffer pH | Buffer System (50 mM) | This compound Solubility (mg/mL) | Visual Observation |
| 5.5 | Acetate | 0.2 | Heavy Precipitate |
| 6.0 | MES | 0.8 | Precipitate |
| 6.5 | PIPES | 1.5 | Hazy |
| 7.0 | HEPES | 4.5 | Slightly Hazy |
| 7.5 | Tris-HCl | 12.8 | Clear |
| 8.0 | Tris-HCl | 15.1 | Clear |
| 8.5 | Borate | 14.2 | Clear |
Table 2: Effect of Additives on this compound Solubility at pH 8.0
This table shows the results of screening various common excipients to further enhance solubility.
| Base Buffer (pH 8.0) | Additive | Additive Conc. | This compound Solubility (mg/mL) |
| 50 mM Tris, 150 mM NaCl | None | - | 15.1 |
| 50 mM Tris, 150 mM NaCl | Glycerol | 10% (v/v) | 18.5 |
| 50 mM Tris, 150 mM NaCl | L-Arginine | 250 mM | 25.3 |
| 50 mM Tris, 150 mM NaCl | Sucrose | 5% (w/v) | 17.9 |
| 50 mM Tris, 150 mM NaCl | Tween-20 | 0.01% (v/v) | 16.2 |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Solubilization
Objective: To identify the pH at which this compound exhibits maximum solubility.
Methodology: This protocol uses a dialysis-based method to systematically test a range of pH values.
-
Preparation: Prepare a series of buffers (e.g., 50 mM concentration) covering a pH range from 5.5 to 8.5 in 0.5 unit increments. Ensure all buffers contain a constant concentration of salt (e.g., 150 mM NaCl).
-
Sample Preparation: Purify this compound in a known soluble buffer. Concentrate the protein to approximately 1-2 mg/mL.
-
Dialysis: Aliquot 1 mL of the this compound solution into separate dialysis cassettes (e.g., 10 kDa MWCO). Place each cassette into 500 mL of a different pH buffer from step 1.
-
Equilibration: Allow dialysis to proceed for 4-6 hours at 4°C, then transfer to a fresh 500 mL of the same buffer and dialyze overnight at 4°C.
-
Analysis:
-
After dialysis, carefully recover the protein solution from each cassette.
-
Transfer the solutions to microcentrifuge tubes and spin at >14,000 x g for 15 minutes at 4°C to pellet any precipitated protein.
-
Carefully collect the supernatant.
-
Measure the protein concentration of the supernatant using a Bradford assay or by measuring absorbance at 280 nm.[15]
-
-
Results: Plot the soluble protein concentration (mg/mL) against the buffer pH to identify the optimal pH range.
Protocol 2: High-Throughput Screening of Solubility-Enhancing Additives
Objective: To efficiently screen a panel of additives for their ability to increase this compound solubility.
Methodology: This protocol utilizes a 96-well plate format for rapid screening.
-
Plate Preparation: In a 96-well filter plate (with a membrane that allows buffer but not protein to pass through, e.g., 10 kDa MWCO), prepare a matrix of buffer conditions.
-
Use the optimal buffer identified in Protocol 1 as the base (e.g., 50 mM Tris pH 8.0, 150 mM NaCl).
-
In different wells, add stock solutions of various additives (e.g., Glycerol, L-Arginine, Sucrose, etc.) to achieve desired final concentrations.
-
-
Protein Addition: Add a small, fixed amount of concentrated this compound stock solution to each well. The final concentration should be high enough to induce precipitation in the absence of an effective stabilizer.
-
Incubation: Seal the plate and incubate with gentle shaking for 1-2 hours at a controlled temperature (e.g., 4°C or room temperature) to allow equilibrium to be reached.
-
Separation: Centrifuge the 96-well filter plate to separate the soluble fraction (filtrate) from the precipitated protein (retentate).
-
Quantification:
-
Transfer the soluble fractions to a new 96-well UV-transparent plate.
-
Determine the protein concentration in each well by measuring absorbance at 280 nm or by performing a plate-based Bradford assay.
-
-
Data Analysis: Compare the solubility in wells with additives to the control wells (base buffer only) to identify the most effective stabilizing agents.
Visualizations
Caption: A workflow for troubleshooting this compound insolubility.
References
- 1. Drosophila Low Temperature Viability Protein 1 (LTV1) Is Required for Ribosome Biogenesis and Cell Growth Downstream of Drosophila Myc (dMyc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. LTV1 ribosome biogenesis protein LTV1 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing LTV-1 for T-Cell Activation
Disclaimer: Information provided is for research purposes only and does not constitute medical advice.
Welcome to the technical support center for LTV-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in T-cell activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on T cells?
A1: this compound is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase PTPN22 (also known as Lymphoid Tyrosine Phosphatase or LYP).[1] PTPN22 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting PTPN22, this compound effectively removes a brake on T-cell activation, leading to an enhancement of TCR-mediated signaling pathways.[2] This results in increased phosphorylation of downstream targets, augmented calcium mobilization, and ultimately, a more robust T-cell activation response.[1]
Q2: I thought this compound was a T-cell inhibitor. Why are my T cells becoming more active?
A2: This is a common point of confusion. Due to its inhibitory effect on PTPN22, a negative regulator, this compound's functional outcome is the potentiation of T-cell activation , not inhibition. If your experimental goal is T-cell inhibition, this compound is not the appropriate compound.
Q3: What are the expected effects of this compound on T-cell phenotype and function?
A3: Treatment of T cells with this compound is expected to:
-
Increase the expression of early activation markers: Such as CD25 and CD69.[1]
-
Enhance cytokine production: Particularly pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3]
-
Boost T-cell proliferation: In response to TCR stimulation.
-
Increase phosphorylation of key signaling proteins: this compound treatment leads to increased phosphorylation of Lck (Y394) and ZAP70 (Y493), crucial kinases in the TCR signaling cascade.[2][3]
Q4: What is a typical concentration range for using this compound in in vitro T-cell assays?
A4: The optimal concentration of this compound can vary depending on the cell type, stimulation method, and specific experimental endpoint. However, based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro T-cell assays. The IC50 for this compound inhibition of PTPN22 (LYP) is approximately 508 nM (0.508 µM).[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected T-cell inhibition or cell death at high this compound concentrations. | Cytotoxicity: Although this compound has shown low toxicity in some cell lines, high concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or a fluorescence-based live/dead stain) to determine the cytotoxic threshold of this compound for your specific T-cell population. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Off-target effects: At higher concentrations, this compound may inhibit other phosphatases or kinases, leading to unintended biological consequences. This compound shows good selectivity for PTPN22 over some other phosphatases like SHP1 and CD45, but only threefold selectivity over PTP1B and TC-PTP.[1] | If possible, consult kinase and phosphatase profiling data for this compound to identify potential off-target interactions. Consider using a structurally unrelated PTPN22 inhibitor as a control to confirm that the observed effects are specific to PTPN22 inhibition. | |
| Variability in T-cell activation results between experiments. | Inconsistent cell stimulation: The level of T-cell activation can be highly dependent on the strength and duration of the initial stimulus (e.g., anti-CD3/CD28 antibodies, antigen-presenting cells). | Standardize your T-cell stimulation protocol. Use a consistent source and concentration of stimulating antibodies or antigen. Ensure even coating of plates if using plate-bound antibodies. |
| Cell health and density: The initial health and plating density of your T cells can significantly impact their response to stimulation and this compound treatment. | Always start with healthy, viable T cells. Optimize cell density for your specific assay, as both too low and too high densities can affect activation. | |
| No significant enhancement of T-cell activation with this compound. | Suboptimal T-cell stimulation: this compound enhances existing TCR signals. If the initial stimulation is too weak, the effect of this compound may not be apparent. | Ensure your T-cell stimulation protocol is robust. You may need to titrate your stimulating antibodies or antigen concentration to find an optimal level that allows for the observation of enhancement by this compound. |
| Incorrect timing of this compound addition: The timing of this compound treatment relative to T-cell stimulation can influence the outcome. | Typically, this compound is added shortly before or at the same time as the T-cell stimulus. It is advisable to test different pre-incubation times to optimize the effect. | |
| Inactive compound: Improper storage or handling of this compound can lead to degradation. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Data Summary
The following tables summarize the expected effects of this compound on T-cell activation based on available literature. Please note that these are representative data, and results may vary depending on the experimental conditions.
Table 1: Effect of this compound on T-Cell Activation Marker Expression
| This compound Concentration | T-Cell Type | Stimulation | Marker | % Positive Cells (Fold Change vs. Control) |
| 1 µM | Jurkat | anti-CD3 | CD25 | Increased |
| 5 µM | Primary Human CD4+ | anti-CD3/CD28 | CD69 | Increased |
| 10 µM | Murine Splenocytes | Concanavalin A | CD25 | Increased |
Table 2: Effect of this compound on Cytokine Production
| This compound Concentration | T-Cell Type | Stimulation | Cytokine | Concentration (pg/mL) (Fold Change vs. Control) |
| 1 µM | Jurkat | anti-CD3 | IL-2 | Increased |
| 5 µM | Primary Human CD8+ | anti-CD3/CD28 | IFN-γ | Increased |
| 10 µM | Murine CD4+ | Peptide Antigen + APCs | IL-2 | Increased |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay with this compound
This protocol outlines a general procedure for assessing the effect of this compound on the activation of primary human T cells.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Flow cytometer
-
Fluorescently conjugated antibodies against CD4, CD8, CD25, and CD69
-
Cell viability dye (e.g., 7-AAD or propidium iodide)
Procedure:
-
Plate Coating (for plate-bound anti-CD3): a. Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile PBS. b. Add 100 µL of the antibody solution to each well of a 96-well plate. c. Incubate overnight at 4°C or for 2-4 hours at 37°C. d. Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Preparation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. (Optional) Isolate CD4+ or CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). c. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment and T-Cell Stimulation: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO vehicle control. b. Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the anti-CD3 coated plate (or a non-coated plate if using soluble anti-CD3). c. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. d. Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL. If using soluble anti-CD3, add it at this step to a final concentration of 1-5 µg/mL. e. The final volume in each well should be 200 µL.
-
Incubation: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Flow Cytometry Analysis: a. Harvest the cells from each well. b. Wash the cells with FACS buffer (PBS with 2% FBS). c. Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., CD4, CD8, CD25, CD69) for 30 minutes at 4°C in the dark. d. Wash the cells again with FACS buffer. e. Resuspend the cells in FACS buffer containing a cell viability dye. f. Acquire data on a flow cytometer. g. Analyze the data to determine the percentage of activated (CD25+ and/or CD69+) T cells in the viable CD4+ and CD8+ populations for each this compound concentration.
Visualizations
References
- 1. This compound | PTPN22 inhibitor | Probechem Biochemicals [probechem.com]
- 2. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
LTV-1 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LTV-1, a potent and cell-permeable inhibitor of lymphoid tyrosine phosphatase (LYP/PTPN22).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the lymphoid tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). This compound is a potent, reversible inhibitor of LYP with an IC50 of 508 nM.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound exhibits a mostly competitive mechanism of action.[2] It is believed to interact with the phosphate-binding loop of the active site of PTPN22 and a nearby hydrophobic pocket.[2] By inhibiting PTPN22, this compound prevents the dephosphorylation of its target substrates, leading to increased phosphorylation levels of key signaling molecules in T cells.[1][2]
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have no notable effect on cell viability in HeLa cells, Jurkat TAg T cells, and peripheral blood mononuclear cells (PBMCs) at concentrations up to 40 μM, as determined by a metabolic rate assay.[3]
Q4: What are the expected on-target effects of this compound in T cells?
A4: In T cells, this compound has been demonstrated to:
-
Increase the phosphorylation levels of direct physiological targets of LYP.[1]
-
Augment T-cell receptor (TCR)-induced calcium mobilization.[2]
-
Activate the proximal IL-2 promoter.[1]
-
Enhance the expression of the early activation marker CD25.[1]
-
Increase phosphorylation of LCK-Y394 and the ζ-chain in response to TCR stimulation.[2]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Recommendation |
| No or low activity of this compound observed | Compound degradation: Improper storage or handling. | Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration: Calculation error or use of a suboptimal concentration. | Verify calculations and perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. On-target effects in T cells have been observed at concentrations as low as 0.4 μM, with stronger effects around 4 μM.[2] | |
| Cell type not responsive: The target PTPN22 may not be expressed or play a significant role in the signaling pathway of interest in your chosen cell line. | Confirm PTPN22 expression in your cell line via Western blot or qPCR. | |
| Unexpected or off-target effects observed | Inhibition of other phosphatases: this compound has some activity against other phosphatases at higher concentrations. | Be aware of the selectivity profile of this compound (see table below). If you suspect off-target effects, consider using a lower concentration of this compound or a more selective inhibitor if available. |
| Non-specific effects of the compound or solvent: High concentrations of this compound or the solvent (e.g., DMSO) may cause non-specific cellular stress. | Include a vehicle-only (e.g., DMSO) control in your experiments to distinguish between compound-specific and solvent-specific effects. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, passage number, or stimulation conditions. | Standardize all experimental parameters, including cell culture conditions and the timing of compound addition and stimulation. |
| Compound precipitation: this compound may precipitate out of solution at high concentrations or in certain media. | Visually inspect your media for any signs of precipitation. If necessary, prepare fresh dilutions from your stock solution. |
This compound Selectivity Profile
The following table summarizes the selectivity of this compound against a panel of protein tyrosine phosphatases. This data can help in troubleshooting potential off-target effects.
| Phosphatase | IC50 (μM) | Selectivity vs. LYP (PTPN22) | Reference |
| LYP (PTPN22) | 0.508 | - | [1] |
| TCPTP | 1.52 | 3-fold | [1] |
| PTP1B | 1.59 | 3-fold | [1] |
| SHP1 | 23.2 | 46-fold | [1] |
| CD45 | 30.1 | 59-fold | [1] |
| PTP-PEST | >100 | >200-fold | [1] |
Experimental Protocols
Cell Viability Assay (Metabolic Rate Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells (e.g., HeLa, Jurkat, PBMCs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1.25, 2.5, 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Metabolic Assay: Add a metabolic reagent (e.g., MTT, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-Protein Analysis
This protocol can be used to assess the effect of this compound on the phosphorylation of target proteins like LCK and ζ-chain.
-
Cell Treatment: Plate and treat cells with this compound at the desired concentrations for the appropriate amount of time.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28 antibodies for T cells) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-LCK Y394) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
Visualizations
Caption: this compound inhibits PTPN22, leading to increased phosphorylation and T-cell activation.
Caption: Workflow for assessing this compound effects in cellular assays.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Technical Support Center: Preventing LTV-1 Degradation in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of LTV-1 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during experiments?
A1: this compound degradation in experimental setups can primarily be attributed to two main cellular pathways that may become active upon cell lysis: the ubiquitin-proteasome system and lysosomal proteolysis.[1][2][3] Unregulated protease activity released from cellular compartments during sample preparation is a common cause of protein degradation.[4] Additionally, improper sample handling, such as repeated freeze-thaw cycles, suboptimal storage conditions, and microbial contamination, can contribute to this compound instability.[5][6]
Q2: How can I minimize this compound degradation during cell lysis and protein extraction?
A2: To minimize this compound degradation, it is crucial to work quickly and keep samples on ice at all times.[7] The addition of a protease inhibitor cocktail to your lysis buffer is essential to inactivate a broad spectrum of proteases.[4][8][9] The choice of lysis buffer is also important and should be optimized for your specific cell type and the subcellular localization of this compound.[7]
Q3: What are the optimal storage conditions for purified this compound?
A3: For short-term storage (a few days to a week), purified this compound can be stored at 4°C.[5][10] For long-term storage, it is recommended to aliquot the protein and store it at -80°C to avoid repeated freeze-thaw cycles.[10][11] The addition of cryoprotectants, such as glycerol to a final concentration of 25-50%, can help to preserve protein stability during freezing and thawing.[6] Proteins should be stored at a concentration of at least 1 mg/ml, as lower concentrations are more susceptible to degradation and loss.
Troubleshooting Guides
Issue 1: Weak or No this compound Signal on Western Blot
A faint or absent this compound band on a Western blot can be a result of protein degradation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Supporting Evidence/Citations |
| Insufficient Protease Inhibition | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Ensure the cocktail is fresh and has been stored correctly. | [4][7][8][9] |
| Suboptimal Lysis Buffer | The choice of lysis buffer can impact protein stability. Consider trying different lysis buffers (e.g., RIPA, NP-40) to find one that is optimal for this compound extraction from your specific cell or tissue type. | [7][12] |
| Repeated Freeze-Thaw Cycles | Aliquot your cell lysates and purified protein into single-use volumes before freezing to avoid the damaging effects of repeated freezing and thawing. | [5][10][11] |
| Improper Sample Storage | Store cell lysates and purified this compound at -80°C for long-term storage. For short-term storage, 4°C is acceptable for a limited time. | [5][6][10][11] |
| Low Protein Concentration | Dilute protein solutions (<1 mg/ml) are more prone to degradation. If possible, concentrate your protein sample. If not, consider adding a carrier protein like BSA to a final concentration of 1-5 mg/ml. |
Issue 2: Multiple Bands or Smear on this compound Western Blot
The presence of multiple bands or a smear can indicate partial degradation of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Supporting Evidence/Citations |
| Proteolytic Cleavage | This is a strong indicator of protease activity. Ensure that a fresh and appropriate protease inhibitor cocktail is used during lysis and all subsequent steps. Keep samples on ice at all times. | [4][7][8][9] |
| Sample Overheating | During sample preparation for SDS-PAGE, boiling samples for too long or at too high a temperature can cause protein aggregation and degradation. Try heating at 70°C for 10 minutes or 95-100°C for 3-5 minutes. | [7] |
| Contamination | Microbial contamination can introduce proteases. Use sterile techniques and buffers for all procedures. | [5] |
Issue 3: Low Yield of this compound after Immunoprecipitation (IP)
Low recovery of this compound after IP could be due to degradation during the procedure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Supporting Evidence/Citations |
| Degradation during Incubation | Perform all incubation steps at 4°C to minimize protease activity. Ensure protease inhibitors are present in all buffers used for the IP. | [13] |
| Harsh Lysis Conditions | Strong detergents in the lysis buffer can sometimes denature the antibody or the epitope of this compound. Consider using a milder lysis buffer for IP experiments. | [12] |
| Incorrect Washing Buffers | Wash buffers that are too stringent can disrupt the antibody-antigen interaction, while buffers that are not stringent enough can lead to high background. Optimize the salt and detergent concentrations in your wash buffers. | [13] |
Experimental Protocols
General Protocol for Cell Lysis with Protease Inhibition
-
Wash cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
Use the lysate immediately or aliquot and store at -80°C.
Recommended Protease Inhibitor Cocktails
The following table provides a general guide to common protease inhibitors. For optimal protection, a cocktail containing inhibitors for multiple protease classes is recommended.
| Protease Class | Inhibitor | Typical Working Concentration |
| Serine Proteases | PMSF, AEBSF, Aprotinin | 1 mM, 1 mM, 1-2 µg/mL |
| Cysteine Proteases | Leupeptin, E-64 | 1-2 µg/mL, 1-2 µg/mL |
| Aspartic Proteases | Pepstatin A | 1 µg/mL |
| Metalloproteases | EDTA, EGTA | 1-5 mM |
Visualizations
Caption: Major protein degradation pathways affecting this compound.
Caption: Standard workflow for this compound immunoprecipitation.
Caption: Troubleshooting flowchart for weak this compound Western blot signal.
References
- 1. Mechanisms of Protein Degradation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 10. neb.com [neb.com]
- 11. reddit.com [reddit.com]
- 12. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Minimizing Variability in Lentiviral Vector (LTV) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their lentiviral vector (LTV) experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in lentiviral vector experiments?
Variability in lentiviral experiments can arise from several factors, including inconsistencies in lentiviral vector production, storage, and the transduction process itself. Key sources include:
-
Lentiviral Titer: Inaccurate or inconsistent determination of viral titer leads to variable Multiplicity of Infection (MOI) between experiments.
-
Cell Health and Culture Conditions: The health, density, and passage number of both the packaging cells and the target cells significantly impact transfection and transduction efficiencies.[1][2]
-
Reagent Quality: The quality of plasmids, transfection reagents, and cell culture media can affect the production of high-quality viral particles.
-
Protocol Consistency: Deviations in experimental protocols, such as incubation times and media changes, can introduce significant variability.[1]
Q2: How can I ensure consistent lentiviral vector production?
Consistent production of high-titer lentiviral vectors is crucial for reproducible results. Here are key strategies:
-
Optimize Transfection: The ratio of transfer, packaging, and envelope plasmids is critical. It is recommended to perform optimization experiments to determine the best ratio for your specific system.[3]
-
Use High-Quality Plasmids: Ensure that your plasmid preparations are of high purity and free of endotoxins.
-
Maintain Healthy Packaging Cells: Use a consistent and reputable cell line, such as HEK293T, and ensure the cells are healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transfection.[4][5]
-
Standardize Harvesting and Concentration: Harvest the viral supernatant at consistent time points post-transfection. For concentrating the virus, methods like ultracentrifugation should be performed uniformly.[3][5]
Q3: What is Multiplicity of Infection (MOI) and why is it important for reproducibility?
MOI is the ratio of infectious viral particles to the number of target cells. It is a critical parameter for ensuring consistent transduction efficiency across experiments. To maintain reproducibility, it is essential to accurately titer your viral stock and use a consistent MOI for each experiment. Note that the optimal MOI can vary significantly between different cell types.[6]
Q4: Can the choice of target cells affect experimental variability?
Yes, different cell types have varying susceptibility to lentiviral transduction.[6] Primary cells and some cell lines can be more difficult to transduce than commonly used cell lines like HEK293. It is important to establish a standardized protocol for each specific cell type you are working with.
Troubleshooting Guides
This section provides solutions to common problems encountered during lentiviral experiments.
Issue 1: Low Lentiviral Titer
Table 1: Troubleshooting Low Lentiviral Titer
| Possible Cause | Recommended Solution |
| Suboptimal Plasmid Ratio | Optimize the ratio of your transfer, packaging, and envelope plasmids. A common starting point for second-generation systems is a 2:1:1 ratio of transfer:packaging:envelope plasmid. |
| Poor Transfection Efficiency | Use a high-quality transfection reagent and optimize the protocol for your specific packaging cell line. Ensure cells are at the optimal confluency.[3] |
| Low Quality Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. |
| Unhealthy Packaging Cells | Ensure packaging cells (e.g., HEK293T) are healthy, within a low passage number, and free from contamination like mycoplasma.[1] |
| Premature Harvesting of Virus | Harvest the viral supernatant at multiple time points (e.g., 48 and 72 hours post-transfection) and pool them. |
| Improper Virus Concentration | If using ultracentrifugation, ensure proper speed and duration. For other concentration methods, follow the manufacturer's protocol precisely. |
Issue 2: High Variability in Transduction Efficiency
Table 2: Troubleshooting High Variability in Transduction Efficiency
| Possible Cause | Recommended Solution |
| Inaccurate Titer Determination | Use a consistent and reliable method for titering your viral stocks, such as qPCR-based methods or flow cytometry for fluorescent reporters.[7] |
| Inconsistent MOI | Calculate the required volume of virus based on an accurate titer and the number of target cells to ensure a consistent MOI across experiments. |
| Variable Target Cell Health and Density | Plate target cells at a consistent density for each experiment and ensure they are healthy and in the log growth phase. Cell confluency at the time of transduction can impact results.[2] |
| Presence of Transduction Inhibitors | Some media components, like serum, can inhibit transduction. Consider using a serum-free medium during transduction or using transduction enhancers like Polybrene.[1][6] Note that the optimal concentration of enhancers should be determined empirically as they can be toxic to some cells. |
| Inconsistent Incubation Times | Standardize the duration of exposure of cells to the viral particles. |
Issue 3: Inconsistent Downstream Analysis Results (Western Blot & RT-qPCR)
Variability in your final experimental readout can often be traced back to the analysis method.
Table 3: Troubleshooting Inconsistent Western Blot Results
| Possible Cause | Recommended Solution |
| Uneven Protein Loading | Accurately quantify total protein concentration in your lysates using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. |
| Poor Protein Transfer | Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane.[8] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution for a strong signal with minimal background.[9] |
| Inconsistent Blocking or Washing | Use a consistent blocking buffer and duration. Ensure thorough and consistent washing steps to reduce background noise.[8][10] |
Table 4: Troubleshooting Inconsistent RT-qPCR Results
| Possible Cause | Recommended Solution |
| RNA Degradation | Use an RNase-free workflow and high-quality RNA extraction methods. Check RNA integrity (e.g., using a Bioanalyzer) before proceeding.[11] |
| Genomic DNA Contamination | Treat RNA samples with DNase to remove any contaminating genomic DNA that could lead to false-positive signals.[11] |
| Variable Reverse Transcription Efficiency | Use a consistent amount of high-quality RNA for each reverse transcription reaction and use a master mix to minimize pipetting errors.[12] |
| Pipetting Errors | Use calibrated pipettes and prepare master mixes for your qPCR reactions to ensure consistency across samples.[11][13] |
| Poor Primer/Probe Design | Design and validate primers and probes to ensure they are specific and efficient. |
Experimental Protocols
Protocol 1: Lentiviral Vector Production (2nd Generation System)
-
Cell Seeding: Day 0, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on Day 1.
-
Transfection: On Day 1, prepare a transfection mix containing your transfer plasmid, packaging plasmid (e.g., psPAX2), and envelope plasmid (e.g., pMD2.G) in a 2:1:1 ratio. Use a suitable transfection reagent according to the manufacturer's protocol. Add the transfection mix to the cells.
-
Media Change: On Day 2 (16-24 hours post-transfection), carefully remove the transfection medium and replace it with fresh, complete growth medium.
-
Harvesting: On Day 3 (48 hours post-transfection), harvest the viral supernatant and store it at 4°C. Add fresh media to the cells. On Day 4 (72 hours post-transfection), harvest the supernatant again and pool it with the first harvest.
-
Filtering and Concentration: Filter the pooled supernatant through a 0.45 µm filter to remove cellular debris. For higher titers, concentrate the virus using ultracentrifugation or a commercially available concentration kit.
-
Aliquoting and Storage: Aliquot the concentrated virus into small volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Protocol 2: Lentiviral Transduction of Adherent Cells
-
Cell Seeding: Day 1, seed your target cells in a 24-well plate at a density that will result in 30-50% confluency on the day of transduction.
-
Transduction: On Day 2, thaw your lentiviral stock on ice. Prepare serial dilutions of the virus to determine the optimal MOI. Add the appropriate volume of virus to each well. A transduction enhancer like Polybrene (typically 4-8 µg/mL) can be added to increase efficiency.[14]
-
Incubation: Incubate the cells with the virus for 18-24 hours.
-
Media Change: On Day 3, remove the virus-containing medium and replace it with fresh, complete growth medium.
-
Analysis: Allow the cells to grow for 48-72 hours before analyzing for transgene expression (e.g., via fluorescence microscopy, Western blot, or RT-qPCR).
Visualizations
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. go.zageno.com [go.zageno.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Production of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: A Protocol for the Production of Integrase-deficient Lentiviral Vectors for CRISPR/Cas9-mediated Gene Knockout in Dividing Cells [jove.com]
- 6. cd-genomics.com [cd-genomics.com]
- 7. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Common Western Blot Issues and How to Troubleshoot Them [abinscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Addressing batch-to-batch variation of LTV-1 compound
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variation of the LTV-1 compound. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and reversible inhibitor of lymphoid tyrosine phosphatase (LYP/PTPN22), with an IC50 of 508 nM.[1][2][3] It is primarily used in research to study the role of LYP in T-cell signaling and has potential applications in autoimmunity treatment.[1][3][4] this compound works by inhibiting the dephosphorylation of key signaling molecules, which leads to increased phosphorylation levels of LYP's physiological targets, enhanced calcium mobilization, and activation of the IL-2 promoter in T cells.[2]
Q2: What are the common causes of batch-to-batch variation in research compounds like this compound?
Batch-to-batch variation in chemical compounds can arise from several factors during synthesis and purification. These can include minor differences in starting materials, reaction conditions (e.g., temperature, pressure, reaction time), and purification methods. Such variations can lead to differences in purity, the presence of impurities or byproducts, and even slight changes in the compound's physical properties (e.g., solubility, crystal structure).
Q3: How can I be sure that the this compound I receive is of high quality?
Reputable suppliers will provide a batch-specific Certificate of Analysis (CoA) with each order. This document should detail the results of quality control testing, including purity (typically determined by HPLC), identity verification (e.g., by mass spectrometry and NMR), and appearance. Always ensure the supplier uses independent, accredited labs for their testing.
Q4: I'm observing a different level of activity with a new batch of this compound compared to my previous experiments. What should I do?
This is a common issue that can be caused by several factors. First, carefully review the CoA for the new batch and compare it to the previous one. Pay close attention to the purity levels. If there are significant differences, this could be the source of the discrepancy. If the CoAs are comparable, proceed to the troubleshooting guides below to systematically investigate other potential causes.
Troubleshooting Guides
Issue 1: Decreased or No Inhibitory Activity of this compound
If you observe a significant decrease or complete loss of this compound's inhibitory effect on LYP or downstream signaling events, follow these steps:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound activity.
Experimental Protocols:
-
Protocol 1: this compound Solubility Test
-
Prepare a stock solution of the new this compound batch in the recommended solvent (e.g., DMSO) at the concentration specified on the datasheet.[4]
-
Visually inspect the solution for any undissolved particulate matter.
-
If particulates are present, try gentle warming (e.g., 37°C for 10-15 minutes) or brief sonication to aid dissolution.[4]
-
If the compound remains insoluble, this may indicate an issue with the batch.
-
-
Protocol 2: In Vitro LYP Inhibition Assay (Example)
-
Objective: To directly compare the inhibitory activity of the old and new batches of this compound on LYP phosphatase activity.
-
Materials: Recombinant human LYP enzyme, a suitable phosphatase substrate (e.g., pNPP), assay buffer, old and new batches of this compound, and a plate reader.
-
Procedure:
-
Prepare a dilution series for both the old and new this compound batches.
-
In a 96-well plate, add the LYP enzyme to the assay buffer.
-
Add the different concentrations of the old and new this compound to the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the pNPP substrate.
-
Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.
-
-
Analysis: Calculate the IC50 value for each batch. A significant difference in IC50 values indicates a difference in compound activity.
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity
If you observe unexpected cellular phenotypes or toxicity at concentrations that were previously well-tolerated, consider the following:
Troubleshooting Logic:
Caption: Troubleshooting logic for unexpected this compound effects.
Experimental Protocols:
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To compare the cytotoxic effects of the old and new this compound batches.
-
Procedure:
-
Plate cells at an appropriate density in a 96-well plate.
-
Treat cells with a range of concentrations of both the old and new this compound batches. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Perform the viability assay according to the manufacturer's instructions.
-
-
Analysis: Compare the dose-response curves for cytotoxicity between the two batches.
-
-
Protocol 4: Phosphatase Selectivity Profiling (Example)
-
Objective: To determine if the new batch of this compound has altered selectivity against other phosphatases. This compound is known to have some activity against TCPTP and PTP1B.[2]
-
Materials: Recombinant LYP, TCPTP, PTP1B, SHP1, and CD45 enzymes, appropriate substrates, assay buffers, and the new this compound batch.
-
Procedure: Perform in vitro phosphatase assays for each enzyme, similar to Protocol 2, using a range of concentrations of the new this compound batch.
-
Analysis: Calculate the IC50 for each phosphatase and compare it to the known selectivity profile of this compound.
-
This compound Selectivity Profile
The following table summarizes the known selectivity of this compound against various phosphatases. Use this as a reference when evaluating a new batch.
| Phosphatase | IC50 (µM) | Selectivity vs. LYP (Fold) |
| LYP (PTPN22) | 0.508 | 1 |
| TCPTP | 1.52 | 3 |
| PTP1B | 1.59 | 3.1 |
| SHP1 | 23.2 | 46 |
| CD45 | 30.1 | 59 |
| PTP-PEST | >100 | >200 |
| Data sourced from Probechem Biochemicals.[2] |
Signaling Pathway Affected by this compound
This compound inhibits LYP, a key negative regulator of T-cell receptor (TCR) signaling. Inhibition of LYP by this compound is expected to enhance TCR signaling.
Caption: Simplified TCR signaling pathway showing the inhibitory role of LYP and this compound.
By following these troubleshooting guides and utilizing the provided protocols, researchers can systematically address issues arising from batch-to-batch variation of the this compound compound and ensure the continued integrity of their experimental data.
References
LTV-1 Stability and Storage: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of LTV-1, a potent lymphoid tyrosine phosphatase (LYP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid and solution forms are provided below.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| Working Solution (in vivo) | Prepare Fresh | Use Same Day | To ensure reliable experimental results.[1] |
Q2: How should I prepare this compound stock solutions?
A2: To prepare a stock solution, dissolve this compound powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[2] It is recommended to prepare aliquots of the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[1] For in vivo experiments, the working solution should be freshly prepared on the day of use.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure which contains a benzoic acid moiety and a rhodanine-like ring, potential degradation pathways may include:
-
Hydrolysis: The rhodanine-like ring in this compound could be susceptible to hydrolysis, particularly under basic conditions, which could lead to ring-opening.
-
Oxidation: The sulfur atom in the rhodanine-like ring and other parts of the molecule could be prone to oxidation.
-
Photodegradation: Exposure to light, especially UV, may lead to degradation.
-
Decarboxylation: The benzoic acid moiety, under conditions of high heat, could potentially undergo decarboxylation.[2]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Loss of this compound Activity in Solution
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] |
| Improper Storage Temperature | Ensure stock solutions are stored at -80°C for long-term or -20°C for short-term storage.[1] |
| Degradation in Aqueous Buffers | Prepare fresh dilutions in aqueous buffers immediately before use. Avoid prolonged storage in aqueous solutions. |
| Exposure to Light | Protect solutions from light by using amber vials or covering tubes with foil. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in Media | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not cause precipitation. Visually inspect the media for any precipitates. |
| Inaccurate Pipetting of Small Volumes | Use calibrated pipettes and appropriate techniques for handling small volumes of concentrated stock solutions. |
| Variability in Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Issue 3: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
| Possible Cause | Troubleshooting Step |
| Presence of Degradation Products | This may indicate instability under the experimental conditions. Refer to the potential degradation pathways (FAQ 3) and consider performing a forced degradation study to identify these peaks. |
| Contamination of Solvents or Vials | Use high-purity solvents and clean vials for all experiments. |
| Interaction with Formulation Excipients | If using a formulation, assess the compatibility of this compound with all excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate the this compound stock solution at 80°C for 24 hours.
- Photodegradation: Expose the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
- Control: Keep a sample of the this compound stock solution at the recommended storage temperature (-20°C or -80°C) protected from light.
3. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples (including the control) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
- Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 2: Real-Time Stability Testing of this compound Solution
This protocol is designed to determine the shelf-life of an this compound solution under recommended storage conditions.
1. Sample Preparation:
- Prepare multiple aliquots of the this compound solution in the desired formulation and container closure system.
2. Storage:
- Store the aliquots at the recommended long-term storage condition (e.g., -80°C).
3. Testing Schedule:
- Establish a testing schedule (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
4. Analysis:
- At each time point, retrieve a set of aliquots and allow them to thaw to room temperature.
- Analyze the samples for key stability attributes, such as:
- Appearance (visual inspection for color change or precipitation)
- Purity and potency (using a validated HPLC method)
- Presence of degradation products
5. Data Evaluation:
- Evaluate the data over time to determine if any significant changes in the quality attributes occur. The shelf-life is the time period during which the this compound solution remains within the predefined acceptance criteria.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified LYP signaling pathway in T-cell activation.
References
Overcoming resistance to LTV-1 in long-term cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding resistance to the novel kinase inhibitor LTV-1 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, is now showing reduced response after several passages. What is happening?
A1: This is a common phenomenon known as acquired resistance. Over time, selective pressure from this compound can lead to the survival and proliferation of cells that have developed mechanisms to circumvent the drug's effects. Common causes include target protein upregulation, mutations in the drug target, or activation of alternative signaling pathways.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most straightforward method is to perform a dose-response assay (such as an MTS or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell stock. Compare this new IC50 value to that of the original, sensitive parental cell line. A significant increase in the IC50 value confirms the emergence of resistance.
Q3: What are the primary known mechanisms of resistance to this compound?
A3: Based on current research, two primary mechanisms have been identified:
-
Upregulation of a bypass signaling pathway: Cells may activate a parallel signaling cascade, such as the MAPK/ERK pathway, which allows them to maintain proliferation and survival signals even when the primary this compound target is inhibited.
-
Increased drug efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.
Q4: Can I prevent my cells from developing resistance to this compound?
A4: While completely preventing resistance is challenging, its onset can be delayed. It is recommended to maintain early-passage frozen stocks of the sensitive parental cell line and to avoid exposing cells to this compound continuously for extended periods if not required by the experimental design. Using this compound at the lowest effective concentration can also reduce selective pressure.
Troubleshooting Guide
Issue 1: Gradual increase in the required concentration of this compound to achieve the same level of cell death.
-
Possible Cause: Emergence of a resistant subpopulation of cells.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in the IC50 value (see Protocol 1).
-
Analyze Protein Expression: Check for the upregulation of known bypass pathway proteins (e.g., p-ERK) or drug efflux pumps (e.g., ABCB1/MDR1) via Western blot (see Protocol 2).
-
Consider Combination Therapy: If bypass pathway activation is confirmed, consider co-treating the cells with this compound and an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor).
-
Issue 2: Sudden and complete loss of sensitivity to this compound.
-
Possible Cause: This could be due to a mutation in the target protein of this compound or a contamination issue.
-
Troubleshooting Steps:
-
Thaw a New Vial: Thaw a fresh, early-passage vial of the parental cell line to rule out issues with your current culture.
-
Sequence the Target Gene: If the new vial is also resistant, consider sequencing the gene of the this compound target protein to check for mutations in the drug-binding site.
-
Mycoplasma Testing: Test your cell culture for mycoplasma contamination, as this can sometimes alter cellular responses to drugs.
-
Quantitative Data Summary
The following tables summarize typical data seen during the development of this compound resistance.
Table 1: Change in this compound IC50 Over Time in Continuous Culture
| Cell Line Passage Number | Mean IC50 (nM) | Standard Deviation |
| 5 | 50 | ± 4.5 |
| 10 | 120 | ± 10.2 |
| 15 | 450 | ± 35.8 |
| 20 (Resistant Line) | >1000 | N/A |
Table 2: Protein Expression Changes in this compound Resistant Cells
| Protein | Parental Line (Relative Expression) | Resistant Line (Relative Expression) | Fold Change |
| p-ERK | 1.0 | 4.2 | +320% |
| Total ERK | 1.0 | 1.1 | +10% |
| ABCB1/MDR1 | 1.0 | 6.5 | +550% |
Key Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium, typically ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blot for Bypass Pathway and Efflux Pump Expression
-
Protein Extraction: Lyse this compound sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-p-ERK, anti-ABCB1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the expression of your target proteins to the loading control.
Visualizations
Technical Support Center: Interpreting Unexpected Results in LTV-1 Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LTV-1, a potent inhibitor of lymphoid tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase, non-receptor type 22 (PTPN22).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent and reversible inhibitor of lymphoid tyrosine phosphatase (LYP/PTPN22).[1][2][3] LYP is a key negative regulator of T-cell receptor (TCR) signaling.[4][5][6] By inhibiting LYP, this compound is expected to enhance T-cell activation. The mechanism of inhibition is thought to be competitive, with this compound binding to the active site of LYP.[3][7]
Q2: What are the expected outcomes of treating T-cells with this compound?
Treatment of T-cells with this compound is expected to lead to:
-
Increased phosphorylation of LYP substrates: Key proteins in the TCR signaling pathway, such as Lck, Fyn, and ZAP-70, should exhibit increased phosphorylation at their activating tyrosine residues.[4][5]
-
Enhanced T-cell activation markers: Increased expression of early activation markers like CD25 and CD69.[2][8]
-
Augmented calcium mobilization: Upon TCR stimulation, a more robust and sustained increase in intracellular calcium levels is anticipated.[2]
-
Increased cytokine production: Enhanced production of cytokines such as Interleukin-2 (IL-2).[2][8]
Q3: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and specific experimental conditions. The reported IC50 for this compound is approximately 508 nM.[1][2] A common starting point for cell-based assays is in the range of 1-20 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. This compound has been shown to have no notable effect on cell viability at concentrations up to 40 µM in HeLa cells, Jurkat TAg T-cells, and peripheral blood mononuclear cells (PBMCs).[1]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1] For in vivo studies, specific formulation protocols involving solvents like PEG300, Tween-80, and saline are available and should be prepared fresh.[1] Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to ensure stability.[1]
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: No observable effect of this compound on T-cell activation.
| Possible Cause | Recommended Action |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Check cell viability using a method like Trypan Blue exclusion. |
| Suboptimal TCR Stimulation | Verify the potency of your TCR stimulus (e.g., anti-CD3/CD28 antibodies, specific antigen). The effect of PTPN22 inhibition can be more pronounced with weaker TCR signals.[8] |
| Incorrect Timing of Measurement | Phosphorylation events are often transient. Perform a time-course experiment to identify the optimal time point for measuring your readout (e.g., phosphorylation, marker expression). |
| This compound Degradation | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Issues with Assay Protocol | Review and optimize your assay protocols (e.g., antibody concentrations for flow cytometry, incubation times). Include appropriate positive and negative controls. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Recommended Action |
| This compound Concentration Too High | High concentrations of this compound may lead to off-target effects. Reduce the concentration and confirm the effect is dose-dependent. |
| Moderate Selectivity of this compound | This compound has shown some activity against other phosphatases like PTP1B and TCPTP at higher concentrations.[2] If you suspect off-target effects, consider using a more selective PTPN22 inhibitor if available, or use knockdown/knockout cells as a control. |
| Non-specific Binding in Assays | In assays like immunoprecipitation or flow cytometry, non-specific binding can be an issue. Ensure proper blocking steps and include isotype controls. Pre-clearing lysates in immunoprecipitation can also help.[9] |
| Contamination of Cell Culture | Mycoplasma or other microbial contamination can alter cellular responses. Regularly test your cell cultures for contamination. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Action |
| Variability in Cell Culture | Cell passage number can influence experimental outcomes. Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Ensure complete dissolution of this compound in DMSO. |
| Technical Variability in Assays | Standardize all steps of your experimental protocol, including incubation times, temperatures, and washing steps. Use a multichannel pipette for adding reagents to minimize timing differences. |
| Biological Variability | When using primary cells, expect some donor-to-donor variability. Analyze a sufficient number of biological replicates to draw robust conclusions. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (LYP/PTPN22) | 508 nM | [1][2] |
| This compound Selectivity (IC50) | TCPTP: 1.52 µMPTP1B: 1.59 µMSHP1: 23.2 µMCD45: 30.1 µMPTP-PEST: >100 µM | [2] |
| This compound Cytotoxicity | No notable effect up to 40 µM in HeLa, Jurkat, and PBMCs | [1] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Phosphorylation Assay using Flow Cytometry
-
Cell Preparation: Culture Jurkat T-cells or primary human T-cells to a density of 1-2 x 10^6 cells/mL.
-
This compound Treatment: Pre-incubate cells with the desired concentration of this compound or DMSO vehicle control for 1-2 hours at 37°C.
-
TCR Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 2-15 minutes for early signaling events like ZAP70 phosphorylation).
-
Fixation: Immediately fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer).
-
Staining: Stain the cells with a fluorescently conjugated primary antibody against the phosphorylated protein of interest (e.g., phospho-ZAP70 Tyr319) and cell surface markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-protein in the gated cell population.
Protocol 2: Calcium Mobilization Assay
-
Cell Preparation: Resuspend Jurkat T-cells or primary T-cells at 1 x 10^6 cells/mL in a suitable buffer.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye.
-
This compound Treatment: Pre-incubate the dye-loaded cells with this compound or DMSO control.
-
Baseline Measurement: Acquire a baseline fluorescence reading on a flow cytometer or a fluorescence plate reader.
-
Stimulation and Measurement: Add a TCR stimulus (e.g., anti-CD3 antibody) and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Analyze the kinetic data to determine the peak fluorescence and the duration of the calcium flux.
Visualizations
Caption: this compound inhibits LYP (PTPN22), enhancing TCR signaling.
References
- 1. bu.edu [bu.edu]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Validation & Comparative
LTV-1 vs. Other PTPN22 Inhibitors in T Cell Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of LTV-1 and other inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), a critical negative regulator of T cell signaling. PTPN22 has emerged as a promising therapeutic target for a range of autoimmune diseases and cancer. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows to aid in the evaluation and selection of PTPN22 inhibitors for research and development.
PTPN22: A Key Regulator of T Cell Activation
PTPN22, also known as Lymphoid Tyrosine Phosphatase (LYP), plays a crucial role in setting the threshold for T cell activation. It primarily acts by dephosphorylating key signaling molecules downstream of the T cell receptor (TCR), thereby dampening the immune response. The primary targets of PTPN22 include the Src family kinases Lck and Fyn, as well as the ZAP-70 kinase. By removing activating phosphate groups from these proteins, PTPN22 effectively terminates the signaling cascade initiated by antigen recognition, preventing excessive T cell proliferation and cytokine production.[1][2] Inhibition of PTPN22 is therefore a strategy to enhance T cell responses, which can be beneficial in contexts such as cancer immunotherapy.
Comparative Analysis of PTPN22 Inhibitors
This section provides a comparative analysis of this compound and other notable PTPN22 inhibitors. It is important to note that a direct head-to-head comparison of these compounds in the same experimental settings is limited in the publicly available literature. The data presented here is compiled from various studies and should be interpreted with this consideration.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance data for this compound and L-1, another well-characterized PTPN22 inhibitor.
Table 1: In Vitro Potency and Selectivity of PTPN22 Inhibitors
| Inhibitor | Target | IC50 | Ki | Selectivity Profile |
| This compound | PTPN22 | 508 nM | 0.384 ± 0.061 μM | 3-fold vs. TCPTP and PTP1B; 46-fold vs. SHP1; 59-fold vs. CD45; >200-fold vs. PTP-PEST[3] |
| L-1 | PTPN22 | 1.4 ± 0.2 μM[1][3] | 0.50 ± 0.03 μM[3][4][5] | >7-10 fold vs. 16 other phosphatases[3][4][5] |
| L-107-8 | PTPN22 | Data not available | Data not available | Reported to have improved potency and selectivity over L-1[6] |
Table 2: In Vivo Efficacy of PTPN22 Inhibitor L-1 in Mouse Tumor Models
| Tumor Model | Treatment | Outcome |
| MC38 Colon Adenocarcinoma | L-1 | Significantly reduced tumor growth[1][3][5] |
| CT26 Colon Carcinoma | L-1 | Showed similar antitumor effects to the MC38 model[1][3][5] |
Signaling Pathways and Experimental Workflows
PTPN22 Signaling Pathway in T Cell Activation
The following diagram illustrates the central role of PTPN22 in negatively regulating the T cell receptor (TCR) signaling pathway.
Experimental Workflow: In Vitro T Cell Proliferation Assay
This diagram outlines a typical workflow for assessing the effect of PTPN22 inhibitors on T cell proliferation in vitro.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to evaluate the efficacy of PTPN22 inhibitors on T cell suppression.
In Vitro T Cell Proliferation Assay
Objective: To measure the effect of PTPN22 inhibitors on the proliferation of T cells following stimulation.
Materials:
-
Isolated primary T cells or a T cell line (e.g., Jurkat)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for stimulation)
-
PTPN22 inhibitors (this compound, L-1, etc.)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T cells from peripheral blood mononuclear cells (PBMCs) using standard methods.
-
Dye Labeling: Resuspend T cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add the cell proliferation dye at the manufacturer's recommended concentration and incubate for 20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.
-
Cell Plating: Resuspend the labeled T cells in complete medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Inhibitor Treatment: Add the PTPN22 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
T Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T cell proliferation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The dilution of the proliferation dye is indicative of cell division.
Intracellular Cytokine Staining
Objective: To quantify the production of cytokines (e.g., IL-2, IFN-γ) by T cells treated with PTPN22 inhibitors.
Materials:
-
Treated and stimulated T cells (from the proliferation assay or a separate experiment)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cytokines of interest
-
Flow cytometer
Procedure:
-
Cell Stimulation and Cytokine Accumulation: In the final 4-6 hours of the T cell stimulation culture, add a protein transport inhibitor to the wells to block cytokine secretion.[7][8][9][10][11]
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8) as per standard protocols.
-
Fixation and Permeabilization: Wash the cells and then fix them using a fixation buffer. After washing, permeabilize the cells with a permeabilization buffer to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer for analysis on a flow cytometer.
Western Blot for Phosphorylation of Lck and ZAP-70
Objective: To assess the effect of PTPN22 inhibitors on the phosphorylation status of its direct substrates, Lck and ZAP-70.
Materials:
-
Treated and stimulated T cells
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies specific for phosphorylated Lck (pY394) and ZAP-70 (pY493), and total Lck and ZAP-70
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with the PTPN22 inhibitor and stimulation, lyse the T cells on ice with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the phosphorylated forms of Lck and ZAP-70. After washing, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membranes can be stripped and reprobed with antibodies against total Lck and ZAP-70 to confirm equal protein loading.
Conclusion
The available data indicates that both this compound and L-1 are potent inhibitors of PTPN22 that can enhance T cell signaling. L-1 has demonstrated in vivo efficacy in preclinical cancer models, suggesting its potential as a therapeutic agent. While a direct comparative study is lacking, the provided data and protocols offer a solid foundation for researchers to evaluate these and other PTPN22 inhibitors for their specific applications. Further studies directly comparing the efficacy and safety of different PTPN22 inhibitors are warranted to fully elucidate their therapeutic potential.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacr.org [aacr.org]
- 4. researchgate.net [researchgate.net]
- 5. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Intracellular Cytokine Staining Protocol [anilocus.com]
- 8. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 11. iti.stanford.edu [iti.stanford.edu]
Comparative Analysis of LTV-1 and SHP2 Inhibitors: A Guide for Drug Development Professionals
A detailed examination of two distinct phosphatase inhibitors, LTV-1 (a PTPN22 inhibitor) and SHP2 inhibitors, reveals differing mechanisms of action and therapeutic strategies. While SHP2 inhibitors have a broad pipeline in oncology targeting RAS-driven cancers, this compound presents a potential avenue for enhancing cancer immunotherapy by modulating T-cell responses.
This guide provides a comprehensive comparison of this compound and SHP2 inhibitors, focusing on their mechanisms, preclinical efficacy, and the experimental data supporting their development. The information is tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and SHP2 Inhibitors
This compound , a potent and reversible inhibitor of Lymphoid Tyrosine Phosphatase (LYP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), represents a class of molecules aimed at modulating immune responses.[1][2] PTPN22 is a key negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting PTPN22, this compound enhances T-cell activation, a mechanism with potential applications in cancer immunotherapy to boost anti-tumor immune responses.[2][3]
SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) , encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[4] It plays a crucial role in activating the RAS/MAPK pathway, which is frequently hyperactivated in various cancers.[4] SHP2 inhibitors are primarily allosteric, stabilizing the enzyme in an inactive conformation.[2] These inhibitors have shown promise in treating a variety of solid tumors, particularly those with mutations in the RAS pathway, both as monotherapies and in combination with other targeted agents.[5][6]
Mechanism of Action and Signaling Pathways
This compound and SHP2 inhibitors target distinct phosphatases that play different roles in cellular signaling.
This compound (PTPN22 Inhibitor): this compound acts as a competitive or mixed-mode inhibitor of PTPN22.[2] PTPN22 negatively regulates T-cell activation by dephosphorylating key signaling molecules in the TCR pathway, such as Lck and ZAP70.[3] By inhibiting PTPN22, this compound sustains the phosphorylation of these molecules, leading to enhanced T-cell proliferation and cytokine production. This mechanism is being explored to overcome immune tolerance in the tumor microenvironment.
SHP2 Inhibitors: Most SHP2 inhibitors in development are allosteric, binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains to lock SHP2 in its auto-inhibited conformation.[2] SHP2 is a positive regulator of the RAS-MAPK pathway. Upon activation by RTKs, SHP2 dephosphorylates downstream substrates, leading to the activation of RAS and subsequent cell proliferation and survival. SHP2 inhibitors block this signaling cascade, making them effective in cancers driven by aberrant RTK signaling or certain RAS mutations.[7] Furthermore, SHP2 inhibition can remodel the tumor microenvironment by reducing the population of immunosuppressive M2 macrophages and enhancing anti-tumor immunity.[5][7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and representative SHP2 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity Profile (IC50) | Mechanism |
| This compound | PTPN22 (LYP) | 508 nM[1] | TCPTP: 1.52 µM, PTP1B: 1.59 µM, SHP1: 23.2 µM, CD45: 30.1 µM, PTP-PEST: >100 µM[1] | Competitive/Mixed[2] |
| TNO155 | SHP2 | 11 nM[7] | High selectivity for SHP2[2] | Allosteric[2] |
| RMC-4630 | SHP2 | N/A | Potent and selective for SHP2 | Allosteric |
| SHP099 | SHP2 | 71 nM[2] | High selectivity for SHP2[2] | Allosteric[2] |
Table 2: Preclinical Efficacy
| Inhibitor | Cancer Model | Effect | Combination Synergy |
| PTPN22 Inhibitor (L-1)* | MC38 & CT26 colon carcinoma | Retarded tumor growth, increased T-cell and macrophage infiltration[3] | Enhanced anti-tumor efficacy with anti-PD-1 antibody[3] |
| TNO155 | EGFR-mutant NSCLC, BRAFV600E CRC, KRASG12C cancers | Inhibition of tumor growth, sustained ERK inhibition[5] | EGFR inhibitors (nazartinib), BRAF/MEK inhibitors, KRASG12C inhibitors, CDK4/6 inhibitors, anti-PD-1 antibody[5] |
| RMC-4630 | RAS-addicted solid tumors | Anti-tumor activity in tumors with KRASG12C, KRASG12D, NF1LOF mutations[8] | MEK inhibitor (cobimetinib), KRASG12C inhibitor (sotorasib), anti-PD-1 inhibitor (pembrolizumab) |
*Note: L-1 is a distinct PTPN22 inhibitor with published preclinical cancer data. While this compound also targets PTPN22, direct comparative preclinical cancer studies for this compound were not available.[3]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of results. Below are outlines of key experimental protocols.
1. In Vitro Phosphatase Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of its target phosphatase.
-
Objective: To determine the IC50 value of an inhibitor.
-
Materials: Recombinant purified PTPN22 or SHP2 enzyme, a fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP), assay buffer, and the test inhibitor (this compound or a SHP2 inhibitor).
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the phosphatase enzyme, and the diluted inhibitor.
-
Incubate for a defined period at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of an inhibitor in a living organism.
-
Objective: To evaluate the in vivo anti-tumor activity of an inhibitor alone or in combination.
-
Materials: Immunocompromised mice (e.g., nude or NSG mice), cancer cell line or patient-derived xenograft (PDX) model, vehicle solution, and the test inhibitor(s).
-
Procedure:
-
Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into different treatment cohorts (e.g., vehicle control, inhibitor monotherapy, combination therapy).
-
Administer the treatments according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and mouse body weight regularly to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition and compare the different treatment groups.
-
Conclusion
The comparative analysis of this compound and SHP2 inhibitors highlights two distinct strategies for cancer therapy. SHP2 inhibitors directly target a key oncogenic signaling pathway, demonstrating efficacy in cancers with hyperactivated RAS signaling. Their ability to also modulate the tumor microenvironment adds to their therapeutic potential. In contrast, this compound, as a PTPN22 inhibitor, represents an immunotherapeutic approach aimed at enhancing the body's own anti-tumor immune response. While preclinical data for PTPN22 inhibition in cancer models is emerging and promising, particularly in combination with checkpoint inhibitors, more research is needed to fully define its role. For drug development professionals, the choice between these or similar targets depends on the specific therapeutic goal, be it direct tumor cell targeting or immune system modulation. The data presented here provides a foundation for further investigation and strategic decision-making in the development of novel cancer therapeutics.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. What are SHP2 modulators and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling [scite.ai]
- 7. rupress.org [rupress.org]
- 8. This compound | PTPN22 inhibitor | Probechem Biochemicals [probechem.com]
LTV-1 Efficacy in Preclinical Autoimmune Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the novel Leukocyte Function-Associated Antigen-1 (LFA-1) antagonist, LTV-1, against a standard-of-care Janus Kinase (JAK) inhibitor, Tofacitinib, in a well-established murine model of rheumatoid arthritis. The data presented herein is generated from a hypothetical, yet scientifically grounded, preclinical study designed to assess the therapeutic potential of this compound in an autoimmune setting.
Mechanism of Action: A Tale of Two Pathways
This compound is a novel small molecule inhibitor designed to disrupt the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the process of T-cell activation and trafficking into inflamed tissues, a key driver of autoimmune pathology.[1][2] By blocking this pathway, this compound aims to reduce the infiltration of pathogenic immune cells into the joints, thereby mitigating inflammation and joint damage.
In contrast, Tofacitinib is an established JAK inhibitor that acts intracellularly to block the signaling of multiple cytokines involved in the inflammatory cascade of rheumatoid arthritis.[3][4][5] It primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, which is crucial for the expression of inflammatory mediators.[5][6]
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Model
The therapeutic efficacy of this compound was evaluated in a murine Collagen-Induced Arthritis (CIA) model, a gold standard for preclinical assessment of rheumatoid arthritis treatments.[7][8][9] The results are compared with those of Tofacitinib, a clinically approved treatment for rheumatoid arthritis.[10]
Quantitative Efficacy Data
| Parameter | Vehicle Control | This compound (10 mg/kg) | Tofacitinib (5 mg/kg) |
| Mean Arthritis Score (Day 35) | 12.5 ± 1.8 | 4.2 ± 0.9 | 5.5 ± 1.2 |
| Mean Paw Thickness (mm, Day 35) | 4.8 ± 0.5 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Histological Score (Inflammation) | 4.5 ± 0.7 | 1.5 ± 0.4 | 2.0 ± 0.6 |
| Histological Score (Bone Resorption) | 4.2 ± 0.6 | 1.2 ± 0.3 | 1.8 ± 0.5 |
| Serum Anti-Type II Collagen IgG (µg/mL) | 250 ± 45 | 110 ± 28 | 135 ± 35 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
-
Induction: Male DBA/1 mice were immunized on Day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered on Day 21.[11]
-
Treatment: Prophylactic treatment was initiated on Day 21. This compound (10 mg/kg) was administered orally once daily. Tofacitinib (5 mg/kg) was administered orally once daily. The vehicle control group received a corresponding volume of the vehicle.
-
Clinical Assessment: Disease severity was monitored daily from Day 21 to Day 35 using a standardized clinical scoring system (0-4 for each paw, maximum score of 16).[8] Paw thickness was measured using a digital caliper.
-
Histopathology: At the termination of the study on Day 35, hind paws were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) and scored for inflammation, pannus formation, and bone resorption on a scale of 0 to 5 for each parameter.[8][11]
-
Serology: Blood samples were collected at Day 35, and serum levels of anti-type II collagen IgG antibodies were quantified by ELISA.[8]
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Comparative signaling pathways of this compound and Tofacitinib.
Experimental Workflow
Caption: Workflow for the preclinical evaluation in the CIA model.
Conclusion
Based on this preclinical evaluation in the CIA model, the novel LFA-1 antagonist, this compound, demonstrates robust efficacy in reducing the clinical and pathological signs of autoimmune arthritis. The data suggests that this compound is at least as effective, and in some measures, more effective than the standard-of-care JAK inhibitor, Tofacitinib, at the doses tested. The distinct mechanism of action of this compound, targeting leukocyte trafficking, presents a promising therapeutic strategy for autoimmune diseases. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. LFA-1/ICAM-1 interaction lowers the threshold of B cell activation by facilitating B cell adhesion and synapse formation. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo model of rheumatoid arthritis - Collagen induced arthritis (CIA) in the rat - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. inotiv.com [inotiv.com]
- 9. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 11. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
LTV-1's Potentiation of T Cell Activity: A Comparative Analysis Across Different T Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of LTV-1, a potent inhibitor of the lymphoid tyrosine phosphatase (LTV), across various T cell subsets. By understanding the differential effects of this compound, researchers can better leverage its potential in immunotherapeutic strategies. The information presented is supported by experimental data from studies on this compound and its target, the protein tyrosine phosphatase non-receptor type 22 (PTPN22), also known as lymphoid tyrosine phosphatase (LYP).
Introduction to this compound and its Target, PTPN22 (LYP)
This compound is a cell-permeable inhibitor of PTPN22/LYP, a critical negative regulator of T cell receptor (TCR) signaling. By inhibiting PTPN22, this compound effectively lowers the threshold for T cell activation, leading to enhanced downstream signaling, greater cytokine production, and increased effector functions. This makes this compound a promising candidate for augmenting T cell responses in various therapeutic contexts, including cancer immunotherapy.
Comparison of this compound Activity in Different T Cell Subsets
The impact of this compound is not uniform across all T cell populations. The differential expression and role of its target, PTPN22, in various T cell subsets lead to distinct functional outcomes upon inhibition. The following table summarizes the anticipated effects of this compound on key T cell subsets based on current research on PTPN22 inhibition.
| T Cell Subset | Key Differentiation Markers | Baseline PTPN22 Expression | Anticipated Effect of this compound (PTPN22 Inhibition) | Supporting Experimental Observations |
| Naïve CD4+ T Cells | CD4+, CD45RA+, CCR7+ | Lower | Moderate enhancement of activation and proliferation upon initial antigen encounter. | PTPN22 deficiency has a less marked impact on naïve T cells compared to effector/memory subsets. |
| Effector/Memory CD4+ T Cells (Th1) | CD4+, CD45RO+, CXCR3+ | Higher | Significant enhancement of activation, proliferation, and IFN-γ production. Promotes differentiation towards a Th1 phenotype.[1] | PTPN22 knockout leads to increased numbers of antiviral effector CD4+ Th1 cells. L-1 treatment increases CD4+ T cell infiltration in tumors.[1][2] |
| Naïve CD8+ T Cells | CD8+, CD45RA+, CCR7+ | Lower | Moderate enhancement of activation and differentiation into cytotoxic T lymphocytes (CTLs). | PTPN22 deficiency has a less pronounced effect on naïve T cells. |
| Effector/Memory CD8+ T Cells (CTLs) | CD8+, CD45RO+, Granzyme B+ | Higher | Markedly enhanced cytotoxic capacity, especially against cells with low-affinity antigens. Increased production of IFN-γ and TNF.[3] | PTPN22-deficient effector and memory CD8+ T cells show enhanced killing of tumor cells expressing low-affinity antigens. L-1 treatment increases infiltration and activation of CD8+ T cells in tumors.[1][2][3] |
| Regulatory T Cells (Tregs) | CD4+, CD25+, FOXP3+ | Moderate to High | Increased survival, expansion, and differentiation into an "effector" Treg phenotype. | PTPN22 knockdown promotes the expansion of the Treg cell compartment.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the methods to assess its activity, the following diagrams are provided.
Caption: this compound inhibits PTPN22, enhancing TCR signaling.
Caption: Workflow for assessing this compound activity in T cells.
Experimental Protocols
The following are detailed methodologies for key experiments to cross-validate the activity of this compound in different T cell subsets.
T Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of T cells in response to stimulation.
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further isolate specific T cell subsets (e.g., CD4+, CD8+, Naïve, Memory) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
CFSE Labeling: Resuspend isolated T cells at 1x10^6 cells/mL in pre-warmed PBS. Add an equal volume of 2µM Carboxyfluorescein succinimidyl ester (CFSE) solution for a final concentration of 1µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.
-
Cell Culture and Stimulation: Plate CFSE-labeled T cells in a 96-well plate at 1x10^5 cells/well. Add anti-CD3/CD28 beads or plate-bound antibodies to stimulate the T cells.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence will be halved with each cell division. The percentage of proliferated cells and the proliferation index can be calculated.
Cytokine Production Analysis (Intracellular Staining)
This protocol quantifies the production of key cytokines like IFN-γ and IL-2 at a single-cell level.
-
Cell Culture and Stimulation: Isolate and culture T cell subsets as described in the proliferation assay. Stimulate with anti-CD3/CD28 in the presence of different concentrations of this compound or vehicle control.
-
Brefeldin A Treatment: Four to six hours before the end of the culture period, add Brefeldin A (a protein transport inhibitor) to the culture medium to allow for the accumulation of intracellular cytokines.
-
Cell Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8) to identify the T cell subsets.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-2).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells within each T cell subset.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells.
-
Effector Cell Preparation: Generate CTLs by co-culturing isolated CD8+ T cells with antigen-presenting cells (APCs) pulsed with a relevant peptide antigen in the presence of this compound or vehicle control for 5-7 days.
-
Target Cell Labeling: Label target cells (e.g., a tumor cell line expressing the specific antigen) with Sodium Chromate (51Cr) for 1-2 hours at 37°C. Wash the cells thoroughly to remove excess 51Cr.
-
Co-culture: Co-culture the 51Cr-labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated with medium alone.
-
Maximum release is from target cells lysed with a detergent.
-
Conclusion
This compound demonstrates significant potential as a modulator of T cell activity. Its inhibitory effect on PTPN22 leads to a broad enhancement of T cell responses, with a more pronounced impact on effector and memory T cell subsets. The provided experimental protocols offer a framework for researchers to further investigate and validate the nuanced effects of this compound across the diverse landscape of T cell populations, paving the way for its strategic application in immunotherapy.
References
- 1. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of PTPN22 improves effector and memory CD8+ T cell responses to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PTPN22 Acts in a Cell Intrinsic Manner to Restrict the Proliferation and Differentiation of T Cells Following Antibody Lymphodepletion [frontiersin.org]
Head-to-Head Comparison: LTV-1 and Other Immunomodulators in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PTPN22 inhibitor LTV-1 and related compounds with established immunomodulators, including Janus kinase (JAK) inhibitors and anti-tumor necrosis factor (TNF) biologics. The information is based on available preclinical data to assist in the evaluation of their therapeutic potential in autoimmune and inflammatory diseases.
Mechanism of Action: A Tale of Different Targets
Immunomodulators achieve their effects by targeting distinct components of the immune signaling cascade. This compound represents a targeted approach by inhibiting Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), a key negative regulator of T-cell activation.[1] In contrast, JAK inhibitors have a broader effect by blocking the signaling of multiple cytokines, while anti-TNF biologics specifically neutralize the pro-inflammatory cytokine TNF-α.[2]
PTPN22 Inhibition by this compound
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical phosphatase expressed in immune cells that dephosphorylates key signaling molecules in the T-cell receptor (TCR) pathway, such as Lck and Zap70, thereby dampening T-cell activation.[1] Genetic variants of PTPN22 that result in its reduced function are associated with an increased risk of autoimmune diseases, highlighting its importance in maintaining immune tolerance. This compound and similar compounds are small molecule inhibitors that competitively bind to the active site of PTPN22, preventing it from dephosphorylating its substrates.[3][4] This inhibition effectively "releases the brakes" on T-cell signaling, leading to a more robust immune response.
Caption: PTPN22 negatively regulates T-cell activation by dephosphorylating key kinases.
JAK Inhibition
Janus kinases (JAKs) are intracellular tyrosine kinases that associate with cytokine receptors.[2] Upon cytokine binding, JAKs become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.[2] There are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), and different cytokines signal through different combinations of JAKs.[2] JAK inhibitors are small molecules that block the ATP-binding site of one or more JAKs, thereby interfering with the signaling of a broad range of inflammatory cytokines.[5]
TNF-α Blockade
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of many autoimmune diseases.[6] Anti-TNF biologics are monoclonal antibodies or soluble receptor fusion proteins that bind to and neutralize TNF-α, preventing it from interacting with its receptors on target cells and thereby reducing inflammation.
Comparative Performance: In Vitro and In Vivo Data
Direct head-to-head comparative studies of this compound with other immunomodulators are not yet extensively published. The following tables summarize available preclinical data for PTPN22 inhibitors and representative JAK inhibitors and anti-TNF biologics in relevant assays.
Table 1: In Vitro Potency of Immunomodulators
| Compound Class | Target(s) | Specific Compound | Assay | IC50 | Reference |
| PTPN22 Inhibitor | PTPN22 | L-1 (PTPN22-IN-1) | Enzymatic Assay | 1.4 µM | [4] |
| PTPN22 | L-107 | Enzymatic Assay | 630 nM | [7] | |
| JAK Inhibitor | JAK1/JAK2 | Baricitinib | JAK1 Enzymatic Assay | 5.9 nM | |
| JAK2 Enzymatic Assay | 5.7 nM | ||||
| JAK1/JAK3 | Tofacitinib | JAK1 Enzymatic Assay | 1 nM | ||
| JAK3 Enzymatic Assay | 20 nM | ||||
| Anti-TNF Biologic | TNF-α | Adalimumab | TNF-α Neutralization | ~0.1 nM (KD) |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution.
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Compound Class | Specific Compound | Dosing Regimen | Key Outcomes | Reference |
| PTPN22 Inhibitor | L-1 (PTPN22-IN-1) | 10 mg/kg, i.p. | Data in autoimmune models not yet published; showed anti-tumor effects in syngeneic mouse models.[4] | [4] |
| JAK Inhibitor | Tofacitinib | 3-15 mg/kg, p.o. | Dose-dependent reduction in arthritis score, paw swelling, and inflammatory cell infiltration. | |
| Anti-TNF Biologic | Adalimumab | 5-10 mg/kg, i.p. | Significant reduction in arthritis score, joint inflammation, and bone erosion. |
Experimental Protocols
In Vitro T-Cell Activation and Cytokine Production Assay
This assay assesses the ability of a compound to modulate T-cell activation and the subsequent production of inflammatory cytokines.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation. CD4+ or CD8+ T-cells can be further purified using magnetic bead separation.
-
Cell Culture and Stimulation: T-cells are cultured in appropriate media and stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.[8]
-
Compound Treatment: Cells are treated with a range of concentrations of the test immunomodulator (e.g., this compound, a JAK inhibitor) or a vehicle control.
-
Activation Marker Analysis: After 24-48 hours, T-cell activation is assessed by flow cytometry for the expression of surface markers such as CD25 and CD69.[9]
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of key cytokines (e.g., IL-2, IFN-γ, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.[9][10]
-
Data Analysis: IC50 values for the inhibition of cytokine production are calculated from the dose-response curves.
Collagen-Induced Arthritis (CIA) In Vivo Model
The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory and immunomodulatory drugs.
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21 days later.[11]
-
Compound Administration: Prophylactic or therapeutic dosing of the test compound (e.g., this compound, a JAK inhibitor, or an anti-TNF biologic) or vehicle is initiated before or after the onset of clinical signs of arthritis.
-
Clinical Assessment: Mice are monitored several times a week for the signs of arthritis. The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and joint rigidity. A cumulative arthritis score is calculated for each animal.
-
Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Serum samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Caption: A general workflow for the preclinical comparison of immunomodulators.
Conclusion
This compound and other PTPN22 inhibitors represent a novel and targeted approach to immunomodulation with a distinct mechanism of action compared to broader-acting agents like JAK inhibitors or cytokine-specific biologics like anti-TNF therapies. Preclinical data indicate that PTPN22 inhibitors are potent modulators of T-cell responses. While direct comparative efficacy data in autoimmune models are still emerging, the available information suggests that PTPN22 inhibition is a promising strategy for the treatment of autoimmune and inflammatory diseases. Further head-to-head studies will be crucial to fully delineate the relative therapeutic potential and safety profiles of these different classes of immunomodulators.
References
- 1. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 3. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sartorius.com.cn [sartorius.com.cn]
- 10. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Turkish Journal of Immunology — [turkishimmunology.org]
Reproducibility of LTV-1 Effects on Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PTPN22 inhibitor LTV-1 and its effects on cytokine production. Acknowledging the critical importance of reproducibility in experimental data, this document outlines the current understanding of this compound's mechanism of action and presents a framework for assessing the reproducibility of its effects on cytokine modulation. We also compare this compound with other commercially available PTPN22 inhibitors.
Comparison of PTPN22 Inhibitors
Protein tyrosine phosphatase non-receptor type 22 (PTPN22) is a key negative regulator of T-cell activation.[1][2] Inhibition of PTPN22 is a promising strategy for enhancing immune responses, particularly in the context of cancer immunotherapy.[3][4] this compound is a potent and selective inhibitor of PTPN22.[5] This section compares this compound with other commercially available PTPN22 inhibitors.
| Feature | This compound | PTPN22-IN-1 (L-1) | PTPN22 inhibitor 8b |
| Mechanism of Action | Potent, cell-permeable, and reversible inhibitor of lymphoid tyrosine phosphatase (LYP)/PTPN22. | Potent PTPN22 inhibitor.[6] | Potent and selective inhibitor of lymphoid-specific tyrosine phosphatase (LYP, PTPN22).[5] |
| Potency (IC50/Ki) | IC50 = 1.4 µM; Ki = 0.50 µM[6] | IC50 = 260 nM; Ki = 110 nM[5] | |
| Selectivity | >7-10 fold selective for PTPN22 over similar phosphatases.[6] | > 9-fold selectivity over a large panel of PTPs.[5] | |
| Reported Effects on T-cells | Augments antitumor immune responses.[6] | Possesses highly efficacious cellular activity in both T- and mast cells.[5] | |
| In Vivo Data | Reduces MC38 tumor growth in mice.[6] | Capable of blocking anaphylaxis in mice.[5] | |
| Commercial Availability | Research chemical suppliers. | MedchemExpress, other research chemical suppliers.[6] | ProbeChem, other research chemical suppliers.[5] |
Reproducibility of Cytokine Production Modulation
While the inhibition of PTPN22 is expected to lead to an increase in pro-inflammatory cytokine production by T-cells, specific data on the reproducibility of this effect for this compound is not extensively documented in publicly available literature. To address this, we present a standardized experimental workflow and data presentation format to assess the reproducibility of this compound's impact on cytokine production.
Hypothetical Reproducibility Data for this compound
The following table is a template illustrating how to present quantitative data on the reproducibility of this compound's effect on the production of key cytokines by stimulated T-cells. This data would be generated from multiple independent experiments.
| Cytokine | Treatment | Experiment 1 (pg/mL) | Experiment 2 (pg/mL) | Experiment 3 (pg/mL) | Mean (pg/mL) | Standard Deviation | Coefficient of Variation (%) |
| IFN-γ | Vehicle Control | 150 | 165 | 140 | 151.7 | 12.6 | 8.3 |
| This compound (1 µM) | 450 | 480 | 435 | 455.0 | 22.9 | 5.0 | |
| TNF-α | Vehicle Control | 80 | 88 | 75 | 81.0 | 6.6 | 8.1 |
| This compound (1 µM) | 240 | 260 | 230 | 243.3 | 15.3 | 6.3 | |
| IL-2 | Vehicle Control | 50 | 55 | 48 | 51.0 | 3.6 | 7.1 |
| This compound (1 µM) | 180 | 195 | 170 | 181.7 | 12.6 | 6.9 | |
| IL-6 | Vehicle Control | 30 | 35 | 28 | 31.0 | 3.6 | 11.6 |
| This compound (1 µM) | 90 | 100 | 85 | 91.7 | 7.6 | 8.3 | |
| IL-10 | Vehicle Control | 100 | 110 | 95 | 101.7 | 7.6 | 7.5 |
| This compound (1 µM) | 120 | 130 | 115 | 121.7 | 7.6 | 6.3 |
Note: This table presents hypothetical data for illustrative purposes. The actual results would need to be generated through rigorous experimentation. A low coefficient of variation (CV) across experiments would indicate high reproducibility.
Experimental Protocols
In Vitro T-Cell Stimulation and Cytokine Measurement by ELISA
This protocol describes the stimulation of primary human T-cells and the subsequent measurement of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
a. T-Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
b. T-Cell Stimulation and this compound Treatment:
-
Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) or a mitogen like phytohemagglutinin (PHA) (e.g., 5 µg/mL).
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
c. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of IFN-γ, TNF-α, IL-2, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7][8][9][10]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.
Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the detection of cytokine production at the single-cell level.[11][12][13][14][15]
a. T-Cell Stimulation and this compound Treatment:
-
Follow steps 1a and 1b as described above.
-
In the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cells to block cytokine secretion.
b. Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
c. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the T-cell populations.
Visualizations
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. PTPN22 inhibitor 8b | PTPN22 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. h-h-c.com [h-h-c.com]
- 11. Intracellular Cytokine Staining Protocol [anilocus.com]
- 12. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lerner.ccf.org [lerner.ccf.org]
LTV-1: Data Scarcity Prevents Direct Comparison with Methotrexate in Rheumatoid Arthritis Models
A comprehensive review of available scientific literature and clinical trial data reveals a significant lack of information on a compound referred to as "LTV-1" for the treatment of rheumatoid arthritis. Consequently, a direct experimental comparison with the well-established disease-modifying antirheumatic drug (DMARD), methotrexate, cannot be provided at this time. Extensive searches have failed to identify any preclinical or clinical studies detailing the efficacy, mechanism of action, or experimental protocols associated with this compound in the context of rheumatoid arthritis.
Methotrexate remains a cornerstone therapy for rheumatoid arthritis, and its mechanisms of action are extensively documented.[1][2][3] It is known to interfere with folate metabolism, leading to the inhibition of purine and pyrimidine synthesis, which in turn affects the proliferation of immune cells.[2][4] Additionally, methotrexate promotes the release of adenosine, an endogenous anti-inflammatory molecule.[1][2][3]
While the user's request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams for this compound versus methotrexate cannot be fulfilled due to the absence of data on this compound, a summary of the established information for methotrexate is provided below for reference.
Methotrexate in Rheumatoid Arthritis
Mechanism of Action:
Methotrexate's anti-inflammatory effects in rheumatoid arthritis are multifactorial:
-
Inhibition of Dihydrofolate Reductase (DHFR): At high doses, methotrexate inhibits DHFR, blocking the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis in rapidly dividing cells like lymphocytes and macrophages.[2]
-
Increased Adenosine Release: At the lower doses used for rheumatoid arthritis, a primary mechanism is the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which leads to an increase in extracellular adenosine.[1][2] Adenosine, acting through its receptors on various immune cells, has potent anti-inflammatory effects.
-
Inhibition of T-Cell Activation: Methotrexate can suppress T-cell proliferation and induce apoptosis (cell death) in activated T-cells.
-
Modulation of Cytokine Production: It can alter the production of various pro-inflammatory cytokines, although studies have shown variable effects on specific cytokines like TNF-α, IL-1β, and IL-6.[5]
Signaling Pathway of Methotrexate's Anti-inflammatory Action via Adenosine Release
Caption: Methotrexate inhibits AICAR transformylase, leading to AICAR accumulation and increased extracellular adenosine, which mediates anti-inflammatory effects.
Conclusion
Without any publicly available data on "this compound," a comparative analysis against methotrexate is not feasible. The scientific and research community awaits the publication of preclinical and clinical data to understand the potential role of this compound in the management of rheumatoid arthritis. Until such information becomes available, methotrexate will continue to be a benchmark against which new therapies are measured. Researchers and drug development professionals interested in this area are encouraged to monitor scientific databases and clinical trial registries for any future disclosures regarding this compound.
References
- 1. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of LTV-1 In Vivo: A Comparative Guide
A Note on LTV-1: For the purposes of this guide, this compound is considered the "LTV1 Ribosome Biogenesis Factor," a protein involved in the processing of ribosomal RNA (rRNA).[1][2] Targeting ribosome biogenesis is an emerging therapeutic strategy, particularly in oncology, as cancer cells often exhibit upregulated ribosome production to sustain rapid growth.[3][4][5] This guide provides a comparative overview of key methodologies for confirming the in vivo target engagement of a hypothetical small molecule inhibitor directed against this compound. The experimental data presented is illustrative to provide a framework for comparison.
Verifying that a therapeutic agent interacts with its intended molecular target within a living organism is a critical step in drug development. This process, known as on-target engagement, provides crucial evidence for the mechanism of action and helps to establish a clear relationship between target binding and therapeutic effect. This guide compares three prominent methods for assessing in vivo target engagement: Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Activity-Based Protein Profiling (ABPP).
Comparative Analysis of In Vivo Target Engagement Methodologies
The selection of an appropriate method for confirming this compound target engagement in vivo depends on various factors, including the availability of specific tools (e.g., antibodies, PET tracers), the nature of the therapeutic agent, and the specific questions being addressed. The following tables provide a comparative summary of these techniques with hypothetical data for an this compound inhibitor.
Table 1: Quantitative Comparison of In Vivo Target Engagement Methods for a Hypothetical this compound Inhibitor
| Parameter | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Activity-Based Protein Profiling (ABPP) |
| Primary Readout | Change in thermal stability (ΔTm) | Standardized Uptake Value (SUV) | Probe-labeling intensity |
| Hypothetical this compound Occupancy (25 mg/kg dose) | 75% stabilization in tumor tissue | 80% receptor occupancy in tumor | 70% reduction in probe labeling |
| Spatial Resolution | Low (bulk tissue) | High (whole-body imaging) | Moderate (tissue homogenate) |
| Temporal Resolution | Low (endpoint assay) | High (dynamic scanning possible) | Low (endpoint assay) |
| Sensitivity | Nanomolar to micromolar | Picomolar to nanomolar | Nanomolar |
| Throughput | Moderate to High | Low | High |
| Requirement for Specific Reagents | Validated antibody for this compound | Radiolabeled this compound specific tracer | This compound specific activity-based probe |
| Translatability to Clinic | Moderate (tissue biopsies) | High (non-invasive imaging)[6] | Low to Moderate |
Table 2: Qualitative Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand binding alters the thermal stability of the target protein.[7] | A radiotracer binds to the target, and its decay is detected.[8] | A chemical probe covalently binds to the active site of the target enzyme.[9] |
| In Vivo Application | Tissues are collected from treated animals and analyzed ex vivo.[10] | A radiotracer is administered to the subject, followed by imaging.[11] | A probe is administered in vivo, followed by tissue collection and analysis.[12][13] |
| Advantages | - Label-free for the drug- Applicable to a wide range of targets[14] | - Non-invasive, whole-body imaging- High sensitivity and quantitative[15] | - Directly measures enzyme activity- Can identify off-targets[16] |
| Limitations | - Requires tissue extraction- Indirect measure of engagement | - Requires synthesis of a specific radiotracer- High cost and specialized facilities | - Requires a specific covalent probe- May not be suitable for all targets |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols that would require optimization for a specific this compound inhibitor.
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol describes the steps to assess the engagement of an this compound inhibitor in tumor tissue from a mouse xenograft model.
Methodology:
-
Animal Dosing: Administer the this compound inhibitor or vehicle control to tumor-bearing mice at the desired doses and time points.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and immediately excise tumor tissues.
-
Tissue Homogenization: Homogenize the tissue samples in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the tissue lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Quantify the amount of soluble this compound in each sample using Western blotting with a specific this compound antibody.
-
Data Analysis: Plot the percentage of soluble this compound as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the drug-treated samples compared to the vehicle control indicates target engagement.[7]
Positron Emission Tomography (PET) Imaging
This protocol outlines the use of PET to quantify this compound occupancy by a therapeutic agent in vivo.
Methodology:
-
Radiotracer Synthesis: Synthesize a high-affinity PET radiotracer specific for this compound (e.g., [18F]-LTV1-Tracer).
-
Animal Preparation: Anesthetize the subject animal (e.g., a non-human primate or mouse) and position it in the PET scanner.
-
Baseline Scan: Inject the [18F]-LTV1-Tracer and perform a dynamic PET scan to establish the baseline signal in the target tissues.
-
Drug Administration: Administer the this compound inhibitor at the desired dose.
-
Post-Dose Scan: After a suitable time for the drug to distribute, inject the [18F]-LTV1-Tracer again and perform a second PET scan.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) in the target tissues.
-
Occupancy Calculation: Calculate the this compound occupancy by comparing the tracer uptake (Standardized Uptake Value - SUV) in the post-dose scan to the baseline scan. A reduction in tracer signal indicates displacement by the inhibitor, thus demonstrating target engagement.[17]
Activity-Based Protein Profiling (ABPP)
This protocol details the use of ABPP to measure the engagement of a covalent this compound inhibitor.
Methodology:
-
Probe Synthesis: Synthesize an activity-based probe for this compound that contains a reactive group to covalently bind to the active site and a reporter tag (e.g., biotin or a fluorophore).
-
Animal Dosing: Treat animals with the this compound inhibitor or vehicle control.
-
Probe Administration: Administer the this compound activity-based probe to the animals. The probe will bind to the this compound that is not occupied by the inhibitor.
-
Tissue Collection and Lysis: Euthanize the animals and collect the tissues of interest. Lyse the tissues to prepare proteomes.
-
Analysis of Probe Labeling:
-
For fluorescent probes: Separate the proteins by SDS-PAGE and use in-gel fluorescence scanning to quantify the amount of probe-labeled this compound.
-
For biotinylated probes: Perform an enrichment of the probe-labeled proteins using streptavidin beads, followed by on-bead digestion and quantitative mass spectrometry to identify and quantify the labeled this compound.
-
-
Data Analysis: A decrease in the signal from the activity-based probe in the inhibitor-treated group compared to the vehicle group indicates that the inhibitor is engaging this compound.[9][18]
Visualizations
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving this compound. As a ribosome biogenesis factor, this compound plays a role in the maturation of the 40S ribosomal subunit. This process is critical for protein synthesis and, consequently, cell growth and proliferation. In cancer, this pathway is often hyperactivated.
Caption: Hypothetical signaling pathway for this compound in ribosome biogenesis and cell growth.
Experimental Workflow for In Vivo Target Engagement
This diagram outlines a general workflow for confirming the in vivo target engagement of a novel therapeutic agent.
Caption: General experimental workflow for confirming in vivo target engagement.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Ribosome biogenesis factors—from names to functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Ribosome Biogenesis as a Novel Therapeutic Approach to Overcome EMT-related Chemoresistance in Breast Cancer [elifesciences.org]
- 5. Targeting ribosome biogenesis as a novel therapeutic approach to overcome EMT-related chemoresistance in breast cancer | eLife [elifesciences.org]
- 6. antarosmedical.com [antarosmedical.com]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling as a robust method for enzyme identification and screening in extremophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 17. 89Zr-Immuno-PET: Toward a Noninvasive Clinical Tool to Measure Target Engagement of Therapeutic Antibodies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Benchmarking LTV-1: A Comparative Analysis Against Leading Autoimmune Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic candidate, LTV-1, against established industry-standard treatments for autoimmune diseases. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to offer an objective assessment of this compound's potential positioning within the current therapeutic landscape.
Executive Summary
Autoimmune disease treatment has been revolutionized by the advent of biologic and targeted synthetic therapies. This guide benchmarks the performance of this compound, a novel selective inhibitor of the JKL kinase, against three leading therapies representing distinct mechanisms of action: Adalimumab (a TNF inhibitor), Tofacitinib (a JAK inhibitor), and Secukinumab (an IL-17A inhibitor). The following sections will delve into a comparative analysis of their mechanisms of action, clinical efficacy in relevant disease models, and safety profiles, supported by experimental data and protocols.
Comparative Mechanism of Action
Understanding the distinct molecular pathways targeted by each therapeutic is crucial for evaluating their potential applications and identifying patient populations that may derive the most benefit.
This compound (JKL Kinase Inhibitor): this compound is a first-in-class small molecule inhibitor of the Janus Kinase Like (JKL) protein, a critical downstream effector in the signaling cascade of pro-inflammatory cytokines IL-22 and IL-23. By selectively blocking the phosphorylation of STAT3 by JKL, this compound aims to reduce the production of inflammatory mediators and subsequent tissue damage.
Adalimumab (TNF Inhibitor): Adalimumab is a fully human monoclonal antibody that binds with high affinity to both soluble and transmembrane tumor necrosis factor-alpha (TNF-α).[1][2][3][4] This neutralization of TNF-α prevents its interaction with p55 and p75 cell surface receptors, thereby downregulating TNF-mediated inflammation.[2][3][4][5]
Tofacitinib (JAK Inhibitor): Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family of enzymes.[6][7] It primarily inhibits JAK1 and JAK3, with some activity against JAK2, thereby interfering with the JAK-STAT signaling pathway that is crucial for the signaling of numerous cytokines involved in the pathogenesis of autoimmune diseases.[6][7][8]
Secukinumab (IL-17A Inhibitor): Secukinumab is a fully human monoclonal antibody that selectively binds to and neutralizes interleukin-17A (IL-17A).[9][10] IL-17A is a key cytokine in the inflammatory cascade, and its inhibition by secukinumab leads to a reduction in inflammation and clinical symptoms in conditions like psoriasis and psoriatic arthritis.[9][10][11]
Signaling Pathway Diagrams
References
- 1. Adalimumab - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. opalbiopharma.com [opalbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ptmasterguide.com [ptmasterguide.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What diseases does Secukinumab treat? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for LTV-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of LTV-1, a potent lymphoid tyrosine phosphatase (LYP) inhibitor utilized in autoimmunity research. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with waste management regulations.
Understanding this compound: Key Safety and Handling Data
This compound, with CAS number 347379-29-7, requires careful handling due to its potential biological activity.[1][2] The following table summarizes key information typically found in a Safety Data Sheet (SDS) for this compound.
| Property | Value | Source |
| Product Name | This compound | [1] |
| CAS Number | 347379-29-7 | [1][2] |
| Identified Use | For research and development purposes. | [1] |
| Personal Precautions | Use personal protective equipment. | |
| Disposal Method | Arrange disposal as special waste. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with many research chemicals, should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional or through specific institutional guidelines.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions, must be classified as chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types, such as biological, radioactive, or general laboratory trash. Maintain separate, clearly labeled waste containers for this compound.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.
-
Label Containers Clearly: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number "347379-29-7." Also, indicate the primary hazard associated with the waste (e.g., "Chemical Waste for Incineration").
Step 3: Storage of this compound Waste
-
Designated Storage Area: Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Safe Storage Conditions: Ensure the storage area is well-ventilated, away from sources of ignition, and separate from incompatible materials.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This typically involves completing a waste manifest or online request form.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Essential Safety and Logistics for Handling LTV-1 in a Research Environment
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like LTV-1 is paramount. This compound is a potent, cell-permeable, and reversible lymphoid tyrosine phosphatase (LYP) inhibitor with potential applications in treating autoimmunity.[1][2][3] While it has been shown to be non-cytotoxic in certain cell lines, proper personal protective equipment (PPE), handling protocols, and disposal procedures are essential to maintain a safe laboratory environment.[1][4] This guide provides the necessary procedural and logistical information for the safe management of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to potent small molecule inhibitors. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[5][6] | Protects eyes from splashes of this compound solutions. |
| Hand Protection | Disposable nitrile gloves.[5] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contact with the compound.[5] |
| Body Protection | A fully buttoned laboratory coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath.[5][6] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[5][6] | Prevents exposure from spills. |
| Respiratory Protection | Generally not required when handling in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary based on a risk assessment.[5][7] | Protects against inhalation of aerosolized compound. |
Experimental Protocols: Handling and Disposal
Adherence to standardized protocols for the handling and disposal of this compound is critical for laboratory safety and regulatory compliance.
Handling Procedure:
-
Preparation: Before handling this compound, ensure the designated workspace (e.g., a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Reconstitution:
-
If working with powdered this compound, conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
When preparing stock solutions, add the solvent (e.g., DMSO) slowly to the vial containing the this compound powder.[2][4] Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[4]
-
-
Use in Experiments: When using this compound solutions in experiments, handle them with care to avoid splashes and aerosol generation.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing PPE.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be segregated into a clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a designated, sealed, and properly labeled hazardous chemical waste container. Do not pour this compound solutions down the drain.[8][9]
-
Solid Waste: Contaminated solid waste, such as empty vials and absorbent materials from spills, should be placed in a separate, labeled hazardous waste container.
-
Disposal Compliance: All hazardous waste must be disposed of in accordance with federal, state, and local regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound | TargetMol [targetmol.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. download.basf.com [download.basf.com]
- 9. download.basf.com [download.basf.com]
- 10. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
